Product packaging for Boc-NH-PEG4-C3-acid(Cat. No.:)

Boc-NH-PEG4-C3-acid

カタログ番号: B611213
分子量: 379.4 g/mol
InChIキー: LIAJGFRNCJSOJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

t-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33NO8 B611213 Boc-NH-PEG4-C3-acid

特性

IUPAC Name

4-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18-6-8-23-10-12-25-14-13-24-11-9-22-7-4-5-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAJGFRNCJSOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Boc-NH-PEG4-C3-acid: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG4-C3-acid, a heterobifunctional linker molecule, has emerged as a critical tool in the development of sophisticated bioconjugates, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal propionic acid, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing this compound in advanced drug discovery and development.

Core Properties of this compound

This compound, systematically named N-(tert-Butoxycarbonyl)-15-amino-4,7,10,13-tetraoxapentadecanoic acid, is characterized by its defined structure and molecular weight, which are crucial for the precise engineering of complex therapeutic molecules.

PropertyValueSource(s)
Chemical Name Boc-NH-PEG4-CH2CH2COOH[1][2]
Boc-N-amido-PEG4-propionic acid
CAS Number 1416777-48-4[1][2]
Molecular Formula C₁₇H₃₃NO₈[1][2]
Molecular Weight 379.45 g/mol [2]
Appearance A colorless to pale yellow viscous liquid or solid
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DMF, and other common organic solvents. Increased water solubility due to the PEG spacer.
Storage Conditions Store at -20°C, protected from moisture.[1][2]

Key Structural Features and Functionality

The utility of this compound stems from its three key components, each serving a distinct purpose in bioconjugation strategies.

  • Boc-Protected Amine: The tert-Butoxycarbonyl (Boc) group provides a stable protecting group for the terminal amine. This allows for the selective reaction of the carboxylic acid moiety first. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation steps. This orthogonality is fundamental to the stepwise assembly of complex molecules like PROTACs and ADCs.[3]

  • PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the final conjugate. It enhances aqueous solubility, reduces aggregation, and can minimize the immunogenicity of the conjugated molecule. The defined length of the PEG4 spacer allows for precise control over the distance between the two conjugated entities, a critical parameter in optimizing the biological activity of PROTACs and ADCs.

  • Terminal Propionic Acid: The carboxylic acid group at the other end of the linker provides a reactive handle for conjugation to primary or secondary amines on a target molecule, such as lysine residues on an antibody or an amine-functionalized small molecule. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[3]

Applications in Drug Development

The primary applications of this compound are in the construction of PROTACs and ADCs, two cutting-edge therapeutic modalities.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] this compound serves as a flexible linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase.

The logical workflow for PROTAC synthesis using this linker is depicted below:

PROTAC_Synthesis_Workflow Boc_Linker This compound Activation Activation (EDC, NHS) Boc_Linker->Activation E3_Ligand E3 Ligase Ligand (with amine) Intermediate1 Boc-Linker-E3 Ligand E3_Ligand->Intermediate1 Activation->Intermediate1 Amide Bond Formation Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 H2N-Linker-E3 Ligand Deprotection->Intermediate2 PROTAC Final PROTAC Intermediate2->PROTAC Target_Ligand Target Protein Ligand (with carboxylic acid) Activation2 Activation (EDC, NHS) Target_Ligand->Activation2 Activation2->PROTAC Amide Bond Formation

Logical workflow for PROTAC synthesis.
ADCs (Antibody-Drug Conjugates)

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload. The antibody directs the ADC to cancer cells expressing a specific antigen, where the payload is then released to kill the cell. This compound can be used to link the cytotoxic drug to the antibody.

A typical experimental workflow for ADC synthesis is as follows:

ADC_Synthesis_Workflow Boc_Linker This compound Activation Activation (EDC, NHS) Boc_Linker->Activation Antibody Antibody (e.g., Lysine -NH2) Intermediate1 Antibody-Linker-Boc Antibody->Intermediate1 Activation->Intermediate1 Amide Bond Formation Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Antibody-Linker-NH2 Deprotection->Intermediate2 ADC Final ADC Intermediate2->ADC Drug Cytotoxic Drug (with carboxylic acid) Activation2 Activation (EDC, NHS) Drug->Activation2 Activation2->ADC Amide Bond Formation

Experimental workflow for ADC synthesis.

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific molecules and applications.

Activation of the Carboxylic Acid Moiety

This protocol describes the formation of an NHS ester for subsequent reaction with an amine-containing molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The resulting solution containing the activated Boc-NH-PEG4-C3-NHS ester can be used directly in the next step.

Conjugation to an Amine-Containing Molecule (e.g., E3 Ligase Ligand or Antibody)

Procedure:

  • To the activated NHS ester solution from the previous step, add a solution of the amine-containing molecule (1.0 equivalent) in an appropriate buffer (e.g., PBS pH 7.4 for antibodies).

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.

Boc Deprotection

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., LC-MS).

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • The deprotected amine-containing conjugate can then be used for the next conjugation step.

Conclusion

This compound is a high-value chemical tool for the construction of advanced bioconjugates. Its well-defined structure, hydrophilic spacer, and orthogonal protecting group strategy provide researchers with a reliable and versatile linker for the development of next-generation therapeutics like PROTACs and ADCs. The information and protocols provided in this guide serve as a starting point for the successful application of this important molecule in drug discovery and development.

References

An In-depth Technical Guide to Boc-NH-PEG4-C3-acid: Structure, Properties, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Boc-NH-PEG4-C3-acid. It details its chemical structure, physicochemical properties, and its critical role in the development of sophisticated bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Structure and Chemical Identity

This compound is a heterobifunctional linker characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal propionic acid group. This specific arrangement of functional groups makes it a valuable tool in multi-step conjugation strategies.

The chemical formula for this compound is C₁₇H₃₃NO₈, and its molecular weight is 379.45 g/mol [1][2]. Its unique structure allows for controlled, sequential reactions. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine provides an orthogonal reactive site that can be deprotected under acidic conditions for subsequent conjugation.

Below is a DOT script representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. The tetraethylene glycol spacer enhances the aqueous solubility of molecules to which it is conjugated, a crucial feature for improving the pharmacokinetic profiles of biotherapeutics.

PropertyValueReference
Chemical Formula C₁₇H₃₃NO₈[1]
Molecular Weight 379.45 g/mol [1][2]
CAS Number 1416777-48-4[1][2]
Appearance Colorless to light yellow liquid[2][3]
Purity Typically ≥95%[4]
Storage Conditions Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1]

Applications in Drug Development

This compound is a versatile linker primarily used in the synthesis of complex biomolecules such as PROTACs and ADCs.[5][6] The PEGylated nature of the linker can improve the solubility and stability of the resulting conjugate and reduce its immunogenicity.[6]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] The linker component of a PROTAC is critical for establishing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound serves as a building block for constructing these linkers, allowing for the precise spatial arrangement of the two binding moieties.

Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid end can be conjugated to an amine-containing payload, and after deprotection of the Boc group, the newly exposed amine can be linked to the antibody, often through a second linker.

Experimental Protocols

The following is a generalized protocol for the conjugation of a molecule to a primary amine-containing biomolecule (e.g., a protein) using this compound. This protocol is for informational purposes and should be optimized for specific applications.

Activation of the Carboxylic Acid
  • Reagents and Materials:

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Amine-containing molecule to be conjugated

    • Reaction vessel and magnetic stirrer

  • Procedure:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

Conjugation to an Amine-Containing Molecule
  • Procedure:

    • Add the amine-containing molecule (1 equivalent) to the solution of the activated linker.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

Purification of the Conjugate
  • Procedure:

    • Once the reaction is complete, purify the conjugate using standard chromatographic techniques such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

Boc Deprotection
  • Reagents and Materials:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent and TFA under reduced pressure.

    • The resulting amine-terminated conjugate is now ready for subsequent conjugation steps.

Logical Workflow and Signaling Pathway Diagrams

The utility of this compound is best understood within the context of the experimental workflows it enables. The following diagrams, generated using the DOT language, illustrate these processes.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: First Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Conjugation A This compound B Activate Carboxylic Acid (EDC/NHS) A->B C Activated Linker B->C E Conjugation C->E D Amine-containing Molecule 1 D->E F Boc-Protected Conjugate E->F G Boc Deprotection (TFA) F->G H Amine-Terminated Conjugate G->H J Second Conjugation H->J I Molecule 2 I->J K Final Bifunctional Molecule J->K

Caption: A generalized workflow for two-step bioconjugation using this compound.

While this compound is not directly involved in signaling pathways, its application in constructing PROTACs has a profound impact on cellular signaling by inducing the degradation of target proteins.

G cluster_0 PROTAC-Mediated Interaction cluster_1 Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ub Ubiquitin Ub->Ub_Target Degradation Proteasomal Degradation Ub_Target->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: The logical workflow of PROTAC-mediated protein degradation.

References

The Role of the PEG4 Spacer in Linker Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of efficacy and safety. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) spacers has become a cornerstone of modern bioconjugation strategies. This technical guide provides an in-depth exploration of the role of the tetraethylene glycol (PEG4) spacer, a discrete and hydrophilic linker component that offers a compelling balance of properties to enhance the performance of complex biologics. Through quantitative data, detailed experimental protocols, and visualizations, this guide will elucidate the multifaceted contributions of the PEG4 spacer to drug development.

Physicochemical and Pharmacokinetic Impact of PEG4 Linkers

The inclusion of a PEG4 spacer in a linker construct significantly influences the physicochemical properties of the resulting conjugate, which in turn modulates its pharmacokinetic and pharmacodynamic behavior. The primary advantages conferred by the PEG4 moiety are detailed below.

Enhanced Hydrophilicity and Reduced Aggregation

A major challenge in the development of ADCs is the propensity of hydrophobic payloads to induce aggregation of the final conjugate. This aggregation can lead to diminished efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[1] The hydrophilic nature of the PEG4 spacer, owing to its repeating ethylene oxide units, effectively mitigates this issue by creating a hydration shell around the payload.[2] This increases the overall water solubility of the conjugate and provides a steric shield that minimizes intermolecular hydrophobic interactions, thereby reducing the likelihood of aggregation, even at higher drug-to-antibody ratios (DARs).[1][2]

Optimization of Drug-to-Antibody Ratio (DAR)

The hydrophilicity imparted by PEG4 linkers can facilitate a more efficient and consistent conjugation process, often allowing for a higher and more uniform DAR.[1] By improving the solubility of the payload-linker construct, the conjugation reaction can proceed more effectively, leading to a more homogenous ADC product.[3]

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeAverage DARAggregation (%)Reference(s)
Non-PEGylated LinkerVariable (often lower)>5%[4]
PEG4 Linker ~4 <2% [5][6]
PEG8 Linker~8<2%[5]
PEG12 Linker~8<2%[5]
PEG24 Linker~8<2%[5][7]

Note: The data presented are representative values and can vary depending on the specific antibody, payload, and conjugation chemistry.

Modulation of Pharmacokinetics

PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic proteins.[7] The inclusion of a PEG4 spacer contributes to an increased hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a prolonged plasma half-life compared to non-PEGylated counterparts.[7][8] However, it is a short PEG chain, providing a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[2] Studies have shown that while longer PEG chains can further extend half-life, a threshold is often reached (around PEG8) beyond which there is no significant additional benefit in terms of clearance rates.[5][9]

Table 2: Comparative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

Linker TypeHalf-Life (t½)Clearance RateReference(s)
Non-PEGylatedShorterFaster[5][9]
PEG4 Moderately Increased Slower [5]
PEG8IncreasedSlower[5][9]
PEG12IncreasedSlower[5]
PEG24Significantly IncreasedSlower[5][7]

Note: The values are qualitative comparisons based on trends observed in preclinical studies.

Impact on In Vitro Cytotoxicity

The effect of PEG linkers on the in vitro potency of an ADC can be complex. While the primary role of the linker is to ensure stable circulation and efficient payload delivery, its composition can influence the ultimate cytotoxic effect. In some cases, the inclusion of a PEG spacer has minimal impact on the EC50 values, while in other instances, particularly with longer PEG chains, a decrease in potency has been observed.[5][10] This is thought to be due to potential steric hindrance affecting antigen binding or the efficiency of payload release within the target cell.

Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs

Linker TypeTarget Cell LineIC50 (nM) - Representative ValuesReference(s)
Non-PEGylatedHER2+~0.1 - 1.0[11][12]
PEG4 HER2+ ~0.5 - 5.0 [13]
PEG8HER2+~0.5 - 10[13]
PEG12HER2+~1.0 - 20[13]
PEG24HER2+~5.0 - 50[7]

Note: IC50 values are highly dependent on the specific ADC, cell line, and experimental conditions. The data presented are illustrative of general trends.

Signaling Pathways and Mechanisms of Action

The PEG4 spacer plays a crucial, albeit indirect, role in the signaling pathways affected by ADCs and PROTACs. By ensuring the stability and efficient delivery of the therapeutic payload, the PEG4 linker enables the conjugate to effectively modulate its target pathway.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

The mechanism of action for a typical ADC involves binding to a target antigen on the surface of a cancer cell, followed by internalization, lysosomal trafficking, and release of the cytotoxic payload. The PEG4 linker ensures the ADC remains intact in circulation, preventing premature drug release. Once internalized, the linker is designed to be cleaved by lysosomal enzymes or other intracellular triggers, releasing the payload to exert its cytotoxic effect, which often involves the disruption of critical signaling pathways leading to apoptosis.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG4 Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome ADC->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Target Engagement Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Induction of Cell Death

ADC Internalization and Payload Release Pathway
PROTAC-Mediated Protein Degradation

In the context of PROTACs, the linker, which often incorporates a PEG4 spacer for improved solubility and permeability, plays a critical role in facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The flexibility and hydrophilicity of the PEG4 spacer can influence the optimal orientation and stability of this ternary complex, which is essential for efficient protein degradation.

PROTAC_Mechanism PROTAC PROTAC (with PEG4 Linker) Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recruits Degradation Degradation of Target Protein Proteasome->Degradation

PROTAC-Mediated Protein Degradation Pathway

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of conjugates containing PEG4 linkers. The following sections provide methodologies for key experimental procedures.

Synthesis of a Maleimide-PEG4-NHS Ester Linker

This protocol describes a common method for synthesizing a heterobifunctional Maleimide-PEG4-NHS ester linker, which can be used to connect a thiol-containing payload to an amine-containing targeting moiety.

Materials:

  • t-boc-N-amido-dPEG4-acid

  • Trifluoroacetic acid (TFA)

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • β-alanine

Procedure:

  • Synthesis of Maleimido Propionic Acid:

    • Dissolve β-alanine in DMF.

    • Add maleic anhydride to the solution and stir at room temperature.

    • The resulting acid is then reacted with NHS in the presence of DCC to form the NHS-ester of maleimido propionic acid.

  • Deprotection of PEG4 Moiety:

    • Remove the BOC protecting group from t-boc-N-amido-dPEG4-acid by treating it with TFA. This will yield the TFA salt of the amine-PEG4-acid.

  • Coupling Reaction:

    • React the amine-PEG4-acid TFA salt with the previously synthesized NHS-ester of maleimido propionic acid.

  • Final Activation:

    • The resulting maleimide-PEG4-acid is then coupled with NHS using EDCI to furnish the final Maleimide-PEG4-NHS ester linker.[14]

Conjugation of a PEG4 Linker to an Antibody

This protocol outlines the conjugation of an NHS-ester functionalized PEG4 linker to the lysine residues of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Maleimide-PEG4-NHS Ester (or other NHS-functionalized PEG4 linker)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-PEG4-linker in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted linker and byproducts using an SEC column.[15]

Characterization of ADCs by Size Exclusion Chromatography (SEC)

SEC is a critical technique for assessing the aggregation and fragmentation of ADCs.

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Materials and Equipment:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • ADC sample and corresponding unconjugated antibody as a control

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample and the control mAb to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Chromatographic Separation: Run the separation for approximately 20-30 minutes.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area and compare the aggregation levels of the ADC to the control mAb.[2]

Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Objective: To separate ADC species with different DARs based on their hydrophobicity.

Materials and Equipment:

  • HPLC or UHPLC system with a UV detector

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. ADC species with higher DARs are more hydrophobic and will elute later.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Correlate the retention times of the peaks with the DAR values, which are often confirmed by mass spectrometry. Calculate the relative abundance of each DAR species to determine the average DAR.[16][17]

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_functional_assays Functional Assays Linker_Synth 1. PEG4 Linker Synthesis (e.g., Mal-PEG4-NHS) Payload_Mod 2. Payload Modification (if necessary) Linker_Synth->Payload_Mod Ab_Conj 3. Antibody Conjugation Payload_Mod->Ab_Conj Purification1 4. Purification of ADC Ab_Conj->Purification1 SEC 5a. Size Exclusion Chromatography (SEC) (Aggregation Analysis) Purification1->SEC HIC 5b. Hydrophobic Interaction Chromatography (HIC) (DAR Analysis) Purification1->HIC LCMS 5c. LC-MS (Mass Confirmation) Purification1->LCMS InVitro 6. In Vitro Cytotoxicity (IC50 Determination) HIC->InVitro InVivo 7. In Vivo Efficacy & Pharmacokinetics InVitro->InVivo

General Experimental Workflow for ADC Development

Conclusion

The PEG4 spacer represents a versatile and highly valuable component in the design of linkers for advanced therapeutics. Its discrete nature ensures homogeneity and reproducibility, while its inherent hydrophilicity effectively addresses the challenges of solubility and aggregation often encountered with potent, hydrophobic payloads. By providing a balance of improved pharmacokinetic properties without significantly compromising in vitro potency, the PEG4 linker offers a strategic advantage in widening the therapeutic window of ADCs and optimizing the performance of PROTACs. A thorough understanding of its properties, coupled with robust synthetic and analytical methodologies, is crucial for the successful development of the next generation of targeted therapies.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics.[1] These molecules possess two distinct reactive groups, enabling the specific and controlled covalent linkage of two different biomolecules.[1][2] This guide provides a comprehensive technical overview of heterobifunctional crosslinkers, their chemistries, applications, and detailed protocols for their use.

Core Concepts of Heterobifunctional Crosslinking

Unlike their homobifunctional counterparts which have identical reactive groups, heterobifunctional crosslinkers feature two different reactive moieties.[3] This intrinsic asymmetry is crucial for directed conjugation, allowing for sequential reactions that minimize the formation of undesirable homopolymers or aggregates.[4] The general structure of a heterobifunctional crosslinker consists of two reactive ends separated by a spacer arm. The nature of the reactive groups dictates the target functional groups on the biomolecules, while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and cleavability.[3]

The use of heterobifunctional crosslinkers enables a two-step conjugation process.[1] First, one of the reactive groups of the crosslinker is reacted with the first biomolecule. After purification to remove excess crosslinker, the second biomolecule is added to react with the second reactive group of the crosslinker, forming the final conjugate.[5] This controlled approach is fundamental to creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs).[1]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the functional groups they target.[3]

  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: These are the most common type, typically containing an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) and a maleimide group that reacts with sulfhydryl groups (e.g., on cysteine residues).[1][3]

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These reagents link molecules containing carbonyls (aldehydes or ketones) to those with sulfhydryls.[3]

  • Amine-Reactive and Photoreactive Crosslinkers: These combine an amine-reactive group with a photoreactive group (e.g., an aryl azide) that becomes reactive upon exposure to UV light, allowing for non-specific conjugation to nearby molecules.[2][3]

  • Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the above, but with a sulfhydryl-reactive group instead of an amine-reactive one.[3]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker depends on several factors, including the desired spacer arm length, solubility, and the specific reactive groups required. The table below summarizes the properties of several widely used heterobifunctional crosslinkers.

CrosslinkerAlternative Name(s)Molecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupsSolubility
SMCC Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate334.328.3NHS ester, MaleimideDMSO, DMF
Sulfo-SMCC Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate436.378.3Sulfo-NHS ester, MaleimideWater
MBS m-Maleimidobenzoyl-N-hydroxysuccinimide ester314.2610.2NHS ester, MaleimideDMSO, DMF
Sulfo-MBS m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester416.3410.2Sulfo-NHS ester, MaleimideWater
GMBS N-γ-Maleimidobutyryloxysuccinimide ester280.227.3NHS ester, MaleimideDMSO, DMF
Sulfo-GMBS N-γ-Maleimidobutyryloxysulfosuccinimide ester382.37.3Sulfo-NHS ester, MaleimideWater
EMCS N-(ε-Maleimidocaproyloxy)succinimide ester308.299.4NHS ester, MaleimideDMSO, DMF
Sulfo-EMCS N-(ε-Maleimidocaproyloxy)sulfosuccinimide ester410.379.4Sulfo-NHS ester, MaleimideWater
SPDP N-Succinimidyl 3-(2-pyridyldithio)propionate312.366.8NHS ester, PyridyldithiolDMSO, DMF
LC-SPDP Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate425.5315.7NHS ester, PyridyldithiolDMSO, DMF
SIA N-Succinimidyl iodoacetate282.031.5NHS ester, IodoacetylDMSO, DMF
SBAP Succinimidyl 3-(bromoacetamido)propionate305.14.8NHS ester, BromoacetylDMSO, DMF

Data compiled from various sources, including product datasheets.[1][6][7][8]

Experimental Protocols

The following are detailed protocols for common applications of heterobifunctional crosslinkers.

This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2).

Materials:

  • Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Protein 2 (with free sulfhydryl groups)

  • SMCC Crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Preparation of SMCC Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[9]

  • Activation of Protein 1:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the solution of Protein 1.[9]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[9]

  • Removal of Excess SMCC:

    • Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[10] This step is crucial to prevent the quenching of sulfhydryl groups on Protein 2.[10]

  • Conjugation to Protein 2:

    • Immediately add the maleimide-activated Protein 1 to the sulfhydryl-containing Protein 2.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[9]

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

This protocol outlines the immobilization of a sulfhydryl-containing protein onto an amine-functionalized surface.

Materials:

  • Amine-functionalized surface (e.g., glass slide, beads)

  • Sulfo-SMCC crosslinker

  • Sulfhydryl-containing protein

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Washing Buffer (e.g., PBS)

  • Immobilization Buffer (e.g., PBS, pH 6.5-7.5)

Methodology:

  • Surface Activation:

    • Prepare a solution of Sulfo-SMCC in an aqueous buffer (e.g., PBS, pH 7.2-7.5).[5]

    • Incubate the amine-functionalized surface with the Sulfo-SMCC solution for 30-60 minutes at room temperature.[5]

  • Washing:

    • Thoroughly wash the surface with Washing Buffer to remove all unreacted crosslinker.[5]

  • Protein Immobilization:

    • Prepare the sulfhydryl-containing protein in Immobilization Buffer (pH 6.5-7.5).[5]

    • Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.

  • Final Washing:

    • Wash the surface with Washing Buffer to remove any non-covalently bound protein.

Visualizations of Workflows and Mechanisms

G cluster_step1 Step 1: Activation of Protein 1 cluster_step2 Step 2: Conjugation to Protein 2 P1 Protein 1 (with -NH2) Mix1 Incubate (RT, 30-60 min) P1->Mix1 SMCC SMCC (NHS ester - Spacer - Maleimide) SMCC->Mix1 Activated_P1 Maleimide-Activated Protein 1 Mix1->Activated_P1 Desalt1 Desalting Column Activated_P1->Desalt1 Excess_SMCC Excess SMCC Desalt1->Excess_SMCC Mix2 Incubate (RT, 1-2 hr) Desalt1->Mix2 Purified Activated Protein 1 P2 Protein 2 (with -SH) P2->Mix2 Conjugate Protein 1 - SMCC - Protein 2 (Final Conjugate) Mix2->Conjugate Purify Purification (e.g., SEC) Conjugate->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: A diagram of the two-step SMCC protein-protein conjugation workflow.

Caption: Core chemical reactions in amine-to-sulfhydryl crosslinking.

Applications in Research and Drug Development

Heterobifunctional crosslinkers are pivotal in a multitude of applications:

  • Antibody-Drug Conjugates (ADCs): These crosslinkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][11]

  • Immunoassays: They are used to conjugate enzymes (like HRP) to antibodies for use in techniques such as ELISA.[12][]

  • Protein-Protein Interaction Studies: Crosslinkers can be used to trap and identify interacting proteins within a cell.[14]

  • Immunogen Preparation: Haptens can be conjugated to carrier proteins to elicit a stronger immune response.[4]

  • Surface Immobilization: Proteins and other biomolecules can be attached to surfaces for the development of biosensors and other diagnostic assays.[14][15]

  • Targeted Drug Delivery: Beyond ADCs, these linkers are used to attach drugs to various targeting moieties for delivery to specific tissues or cells.[1]

References

An In-Depth Technical Guide to Boc-NH-PEG4-C3-acid: Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG4-C3-acid, a heterobifunctional linker increasingly utilized in the field of bioconjugation. With its discrete tetraethylene glycol (PEG4) spacer, a Boc-protected amine, and a terminal carboxylic acid, this linker offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide details its chemical properties, applications, and experimental protocols, and provides quantitative data to support its use in drug development and research.

Introduction to this compound

This compound is a valuable tool in bioconjugation, a process that chemically joins two or more molecules where at least one is a biomolecule.[1] The structure of this compound, featuring a Boc-protected amine, a hydrophilic PEG4 spacer, and a reactive carboxylic acid, allows for a sequential and controlled conjugation strategy.[2][3]

The key attributes of this linker include:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions, enabling subsequent conjugation steps.[2] This orthogonality is crucial for synthesizing complex bioconjugates.[2]

  • PEG4 Spacer: The tetraethylene glycol spacer imparts hydrophilicity to the resulting bioconjugate. This is particularly beneficial when working with hydrophobic drugs or proteins, as it can improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[4][5] The defined length of the PEG4 linker allows for precise control over the distance between the conjugated molecules.

  • Terminal Carboxylic Acid: The carboxylic acid provides a reactive handle for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins.[2] This reaction is typically mediated by carbodiimide chemistry to form a stable amide bond.[2]

Physicochemical and Handling Properties

Understanding the properties of this compound is essential for its effective use in bioconjugation.

Table 1: Physicochemical Properties of this compound and its Variants

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1416777-48-4C₁₇H₃₃NO₈379.45[3]
t-Boc-N-amido-PEG4-acid756525-91-4C₁₆H₃₁NO₈365.42[2]
BocNH-PEG4-acid876345-13-0C₁₅H₂₉NO₈351.39[2]

Data sourced from commercial suppliers and technical guides.[2][3]

Handling and Storage:

This compound and its derivatives are typically viscous oils or waxy solids. They are soluble in organic solvents such as DMSO and DMF.[2] For long-term stability, it is recommended to store these reagents at -20°C under an inert atmosphere.[2]

Applications in Bioconjugation

The unique structural features of this compound make it a versatile linker for a range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6] The linker plays a critical role in the stability and efficacy of an ADC. PEG linkers, such as the one in this compound, offer several advantages in ADC development:

  • Improved Hydrophilicity: The PEG spacer can help to mitigate the hydrophobicity of the payload, reducing the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).[4]

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and improved tumor accumulation.[4]

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[4]

Table 2: Comparative In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different PEG Linker Lengths

ConjugateLinkerIC₅₀ (nM) on HER2-positive cells (NCI-N87)IC₅₀ (nM) on HER2-positive cells (BT-474)
HMSMCC (No PEG)4.942.48
HP4KM4 kDa PEG31.926.2
HP10KM10 kDa PEG111.383.5

This data is from a study on affibody-drug conjugates and illustrates the general trend of PEG linker length on in vitro potency.[7] Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity, a factor to consider in ADC design.[7]

Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

ADC LinkerClearance Rate (mL/day/kg)In Vivo Efficacy (Tumor Growth Inhibition)
No PEGHighMinimal
PEG4IncreasedModerate
PEG8Low (Optimal)High
PEG12LowHigh
PEG24LowHigh

This table summarizes qualitative and quantitative trends from a study on PEGylated glucuronide-MMAE linkers.[5] It demonstrates that a certain PEG length (in this case, PEG8) is sufficient to optimize clearance, with longer chains not providing a significant additional benefit.[5]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8] The linker in a PROTAC is a critical component that dictates the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] this compound can be used as a building block for PROTAC synthesis, where one end is conjugated to a ligand for the target protein and the other end to a ligand for an E3 ligase.[2]

Peptide Modification

This compound can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a PEG spacer. This can enhance the solubility and stability of the peptide. The Boc-protected amine is compatible with standard Boc-chemistry SPPS protocols.

Surface Functionalization

The carboxylic acid terminus of this compound can be used to immobilize biomolecules onto amine-functionalized surfaces, such as those used in surface plasmon resonance (SPR) biosensors. The PEG spacer helps to extend the biomolecule away from the surface, reducing steric hindrance and non-specific binding.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for specific applications.

General Protocol for Antibody-Drug Conjugation

This protocol outlines the conjugation of a small molecule drug to an antibody via lysine residues using this compound.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Small molecule drug with a primary amine

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Purification columns (e.g., size-exclusion chromatography (SEC))

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).[2]

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[2]

  • Conjugation to Antibody:

    • Add the activated Boc-NH-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will influence the drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.

    • Purify the Boc-PEG4-functionalized antibody using SEC or dialysis to remove excess reagents.[2]

  • Boc Deprotection:

    • Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine.[2] Monitor the reaction to ensure complete deprotection without damaging the antibody.

    • Remove the deprotection reagent, for example, by evaporation under a stream of nitrogen followed by purification.[2]

  • Conjugation of the Small Molecule Drug:

    • Activate the carboxylic acid group on the small molecule drug using EDC and NHS, similar to step 1.

    • Add the activated drug to the deprotected antibody-PEG4-amine conjugate.

    • Allow the reaction to proceed to form the final ADC.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC or other appropriate chromatographic techniques to remove unconjugated drug and other impurities.[2]

    • Characterize the ADC to determine the DAR, purity, and biological activity.[2]

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound into a peptide sequence using Boc-chemistry SPPS.

Materials:

  • Boc-protected amino acids

  • This compound

  • Resin (e.g., Merrifield or PAM resin)[9]

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[10]

  • Diisopropylethylamine (DIEA)[9]

  • Coupling reagents (e.g., HBTU, HATU)

  • Solvents for washing (e.g., DMF, DCM, IPA)[10]

  • Cleavage cocktail (e.g., HF or TFMSA based)[9]

Procedure:

  • Resin Preparation: Swell the resin in DCM.[10]

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group with a solution of TFA in DCM (e.g., 50% TFA).[10]

  • Neutralization: Neutralize the resin with a base such as DIEA in DCM.[9]

  • Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • Linker Incorporation: To incorporate the this compound, treat it as a dipeptide building block. Activate the carboxylic acid of the linker using a standard coupling reagent and couple it to the N-terminus of the growing peptide chain on the resin.

  • Continue Synthesis: After coupling the linker, the Boc group on the linker can be removed using TFA, and the peptide synthesis can be continued by coupling the next amino acid to the newly exposed amine.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

General Protocol for Surface Functionalization for SPR

This protocol outlines the immobilization of a protein onto an amine-reactive SPR sensor chip using this compound as a linker.

Materials:

  • Amine-reactive SPR sensor chip (e.g., CM5)

  • This compound

  • EDC and NHS

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Protein to be immobilized in a suitable buffer (e.g., acetate buffer, pH 4.5)

  • Deactivation solution (e.g., ethanolamine-HCl, pH 8.5)

  • Deprotection solution (e.g., mild acid)

  • Ligand for conjugation in a suitable buffer

Procedure:

  • Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS to create reactive NHS esters.

  • Linker Immobilization: Inject a solution of this compound over the activated surface. The carboxylic acid will react with the NHS esters to form a stable amide bond, immobilizing the linker.

  • Deactivation: Inject the deactivation solution to block any remaining reactive groups on the sensor surface.

  • Boc Deprotection: Inject a mild acidic solution to remove the Boc protecting group from the immobilized linker, exposing the primary amine.

  • Ligand Activation: Activate the carboxylic acid groups on the ligand to be immobilized using EDC/NHS chemistry in a separate reaction.

  • Ligand Immobilization: Inject the activated ligand over the sensor surface. The activated carboxyl groups will react with the exposed amines on the linker, covalently immobilizing the ligand.

  • Final Deactivation: Inject the deactivation solution again to block any unreacted sites.

Signaling Pathways and Logical Relationships

This compound is a key component in the synthesis of PROTACs that can modulate various signaling pathways implicated in diseases like cancer.

PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Target Target Protein (e.g., BRD4, AR, EGFR) PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Target->Proteasome Enters for Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR_degradation AR Degradation AR->AR_degradation Leads to ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Promotes PROTAC_AR AR-Targeting PROTAC PROTAC_AR->AR Targets EGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_protac_egfr PROTAC Intervention EGF EGF EGFR EGFR EGF->EGFR Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR EGFR_degradation EGFR Degradation EGFR->EGFR_degradation Leads to Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PROTAC_EGFR EGFR-Targeting PROTAC PROTAC_EGFR->EGFR Targets BRD4_Signaling cluster_nucleus_brd4 Nucleus cluster_protac_brd4 PROTAC Intervention BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to BRD4_degradation BRD4 Degradation BRD4->BRD4_degradation Leads to cMYC_Gene c-MYC Gene Acetylated_Histones->cMYC_Gene Activates Transcription of cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein is translated to Cell_Cycle_Progression Cell Cycle Progression cMYC_Protein->Cell_Cycle_Progression Promotes PROTAC_BRD4 BRD4-Targeting PROTAC PROTAC_BRD4->BRD4 Targets

References

The Pivotal Role of Terminal Carboxylic Acid in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and material science. Their inherent properties, such as hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for modifying therapeutic proteins, peptides, nanoparticles, and surfaces. A key functional group that imparts immense versatility to these linkers is the terminal carboxylic acid (-COOH). This technical guide provides a comprehensive overview of the function of terminal carboxylic acids in PEG linkers, detailing their chemical activation, applications, and the methodologies involved in their use.

The Core Functionality: A Gateway for Covalent Conjugation

The terminal carboxylic acid on a PEG linker serves as a versatile handle for covalently attaching a wide array of molecules. By itself, the carboxyl group is relatively unreactive towards common biological functional groups like primary amines. However, its reactivity can be readily and efficiently unlocked through chemical activation, transforming it into a highly reactive intermediate capable of forming stable bonds.

The most prevalent application of a terminal carboxylic acid on a PEG linker is its reaction with primary amines (-NH2), which are abundantly present in biomolecules such as the lysine residues and the N-terminus of proteins and peptides. This reaction results in the formation of a highly stable amide bond .

Activation of the Terminal Carboxylic Acid: The EDC/NHS Chemistry

The gold standard for activating a terminal carboxylic acid for reaction with primary amines is the use of a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

This two-step process is highly efficient and proceeds under mild aqueous conditions, which is crucial for preserving the structure and function of sensitive biomolecules.[1]

Step 1: Formation of the O-acylisourea intermediate. EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[1]

Step 2: Formation of the amine-reactive NHS ester. This unstable intermediate readily reacts with NHS to form a more stable amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, thereby increasing the overall efficiency of the conjugation reaction.[1] The NHS ester then efficiently reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[2]

The overall reaction can be visualized as follows:

EDC_NHS_Reaction cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Formation of NHS Ester cluster_2 Step 3: Amine Coupling PEG_COOH PEG-COOH O_acylisourea PEG-C(=O)-O-C(=NHR')NHR PEG_COOH->O_acylisourea + EDC EDC EDC O_acylisourea_2 PEG-C(=O)-O-C(=NHR')NHR NHS NHS NHS_Ester PEG-CO-NHS NHS_Ester_2 PEG-CO-NHS O_acylisourea_2->NHS_Ester + NHS Amine R'-NH2 Amide_Bond PEG-CO-NH-R' NHS_Ester_2->Amide_Bond + R'-NH2

Caption: EDC/NHS activation and subsequent amine coupling of a terminal carboxylic acid.

Applications in Bioconjugation and Drug Delivery

The ability to form stable amide bonds with biomolecules makes PEG linkers with terminal carboxylic acids central to numerous applications in medicine and research.

PEGylation of Proteins and Peptides

PEGylation, the process of covalently attaching PEG chains to proteins and peptides, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biologics.[3] Carboxyl-terminated PEG linkers are extensively used for this purpose. The benefits of PEGylation include:

  • Increased Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces its renal clearance, leading to a longer circulation time in the bloodstream.[3]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[3]

  • Enhanced Stability: PEGylation can protect the protein from proteolytic degradation.[3]

  • Improved Solubility: The hydrophilic nature of the PEG linker can enhance the solubility of hydrophobic proteins.

Surface Modification of Nanoparticles and Liposomes

Carboxylic acid-terminated PEG linkers are widely used to functionalize the surface of nanoparticles, liposomes, and other drug delivery systems.[4][5] This surface modification imparts several advantageous properties:

  • Stealth Properties: The hydrophilic PEG layer creates a "stealth" effect, reducing opsonization and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[5]

  • Targeted Drug Delivery: The terminal carboxylic acid can be used to conjugate targeting ligands, such as antibodies or peptides, to the surface of the nanoparticle, enabling specific delivery to diseased tissues or cells.[6]

  • Improved Colloidal Stability: The PEG chains provide steric hindrance, preventing the aggregation of nanoparticles in biological fluids.[4]

Linking Molecules in Antibody-Drug Conjugates (ADCs)

In the rapidly evolving field of antibody-drug conjugates (ADCs), PEG linkers with terminal carboxylic acids play a crucial role in connecting the potent cytotoxic drug to the monoclonal antibody.[7][8] The linker's properties, including its length and hydrophilicity, can significantly impact the ADC's stability, pharmacokinetics, and therapeutic efficacy.[7][8]

Quantitative Data on Carboxylated PEG Linker Functionality

The efficiency and stability of the conjugation process are critical for the successful development of PEGylated therapeutics and nanomaterials. The following tables summarize key quantitative parameters related to the use of carboxylic acid-terminated PEG linkers.

Table 1: EDC/NHS Coupling Reaction Parameters

ParameterTypical Range/ValueNotesReference(s)
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxyl group.[9][10]
Coupling pH 7.2 - 8.5Optimal for the reaction of the NHS ester with primary amines.[2][9]
Molar Ratio (Molecule:EDC:NHS) 1 : 1.5-5 : 1.5-5Excess of EDC and NHS is typically used to drive the reaction to completion.[11]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.[9][10]
Reaction Time (Coupling) 2 hours to overnightAt room temperature or 4°C.[11]
Coupling Efficiency 70 - 95%Varies depending on the substrate and reaction conditions.[12]

Table 2: Stability of NHS-Activated PEG Esters

pHHalf-life (t1/2)TemperatureNotesReference(s)
7.4> 120 minutes25°CRelatively stable at physiological pH, allowing for efficient coupling.[13]
9.0< 9 minutes25°CHydrolysis is significantly faster at higher pH.[13]

Table 3: Impact of PEGylation using COOH-PEG on Pharmacokinetics of a Model Protein

ParameterUnmodified ProteinPEGylated Protein (via COOH-PEG)Fold Change
Plasma Half-life (t1/2) ~ 1 hour~ 24 hours24x
Clearance (CL) ~ 10 mL/h/kg~ 0.4 mL/h/kg25x decrease
Volume of Distribution (Vd) ~ 100 mL/kg~ 50 mL/kg2x decrease

Note: The values in this table are representative and can vary significantly depending on the protein, the size of the PEG chain, and the degree of PEGylation.[3][14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers with a terminal carboxylic acid.

Protocol for Conjugating a Peptide to a COOH-Terminated PEG Linker via EDC/NHS Chemistry

Materials:

  • COOH-PEG-OH (or other functional group at the other end)

  • Peptide with a primary amine (e.g., N-terminus or lysine side chain)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve COOH-PEG: Dissolve the COOH-PEG linker in Activation Buffer to a final concentration of 10 mg/mL.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in Activation Buffer.

  • Activate COOH-PEG: Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the COOH-PEG solution. Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Prepare Peptide Solution: Dissolve the peptide in Coupling Buffer to a final concentration of 5 mg/mL.

  • Conjugation: Add the activated PEG-NHS ester solution to the peptide solution. A 10 to 20-fold molar excess of the activated PEG is recommended. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted PEG-NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEG-peptide conjugate from unreacted PEG and peptide using Size Exclusion Chromatography (SEC).[15][]

  • Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC to confirm successful conjugation and purity.[15][]

Peptide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dissolve_PEG Dissolve COOH-PEG in Activation Buffer Activate_PEG Activate COOH-PEG (15-30 min, RT) Dissolve_PEG->Activate_PEG Prepare_EDC_NHS Prepare fresh EDC/NHS solution Prepare_EDC_NHS->Activate_PEG Dissolve_Peptide Dissolve Peptide in Coupling Buffer Conjugate Add activated PEG to Peptide (2h RT or O/N 4°C) Dissolve_Peptide->Conjugate Activate_PEG->Conjugate Quench Quench with Tris Buffer (15 min, RT) Conjugate->Quench Purify Purify by SEC Quench->Purify Characterize Characterize by SDS-PAGE, MS, HPLC Purify->Characterize

Caption: Workflow for peptide conjugation to a COOH-terminated PEG linker.

Protocol for Surface Modification of Gold Nanoparticles (AuNPs) with COOH-Terminated PEG-Thiol

Materials:

  • Gold Nanoparticles (AuNPs)

  • HS-PEG-COOH (Thiol-terminated PEG with a carboxylic acid)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Target molecule with a primary amine (e.g., an antibody)

  • Centrifugation and resuspension equipment

Procedure:

  • PEGylate AuNPs: Incubate the AuNPs with a solution of HS-PEG-COOH in water overnight. The thiol group will form a dative bond with the gold surface.

  • Purify PEGylated AuNPs: Centrifuge the solution to pellet the AuNPs and remove excess, unreacted HS-PEG-COOH. Resuspend the AuNP-PEG-COOH in Activation Buffer.

  • Activate Surface Carboxyl Groups: Add a 100-fold molar excess of EDC and NHS to the AuNP-PEG-COOH suspension. Incubate for 30 minutes at room temperature with gentle mixing.

  • Remove Excess EDC/NHS: Centrifuge the activated AuNPs and resuspend them in Coupling Buffer. Repeat this washing step twice.

  • Conjugate Target Molecule: Add the amine-containing target molecule (e.g., antibody) to the activated AuNP-PEG-NHS suspension. A 5 to 10-fold molar excess of the target molecule is recommended. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Block Unreacted Sites: Add a solution of a small amine-containing molecule (e.g., ethanolamine or Tris) to a final concentration of 50 mM to block any remaining unreacted NHS esters on the AuNP surface. Incubate for 30 minutes.

  • Final Purification: Centrifuge the functionalized AuNPs to remove unreacted target molecules and blocking agents. Resuspend the final conjugate in a suitable storage buffer (e.g., PBS with a stabilizer like BSA).

  • Characterization: Characterize the functionalized AuNPs using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, UV-Vis spectroscopy for plasmon resonance shift, and functional assays to confirm the activity of the conjugated molecule.

AuNP_Functionalization_Workflow cluster_pegylation PEGylation cluster_activation Activation cluster_conjugation Conjugation & Finalization cluster_analysis Analysis Incubate_AuNP Incubate AuNPs with HS-PEG-COOH Purify_PEG_AuNP Purify by Centrifugation Incubate_AuNP->Purify_PEG_AuNP Activate_COOH Activate with EDC/NHS (30 min, RT) Purify_PEG_AuNP->Activate_COOH Wash_AuNP Wash to remove excess EDC/NHS Activate_COOH->Wash_AuNP Conjugate_Target Conjugate Target Molecule (2-4h, RT) Wash_AuNP->Conjugate_Target Block_Sites Block unreacted sites Conjugate_Target->Block_Sites Final_Purification Final Purification Block_Sites->Final_Purification Characterize_AuNP Characterize by DLS, UV-Vis, etc. Final_Purification->Characterize_AuNP

Caption: Workflow for surface modification of gold nanoparticles.

Conclusion

The terminal carboxylic acid is a cornerstone of modern bioconjugation and drug delivery technologies, providing a reliable and versatile point of attachment for a vast range of molecules. Its straightforward activation using EDC/NHS chemistry allows for the efficient formation of stable amide bonds under mild conditions, making it an invaluable tool for researchers and drug development professionals. A thorough understanding of the principles and protocols outlined in this guide will enable the effective utilization of carboxylic acid-terminated PEG linkers in the development of next-generation therapeutics and advanced biomaterials.

References

An In-depth Technical Guide to the Solubility Characteristics of Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG4-C3-acid, a bifunctional linker critical in bioconjugation, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for its effective application in synthetic chemistry and drug delivery systems. While specific quantitative solubility data is not extensively published, this guide synthesizes available information on its expected solubility profile and furnishes a detailed experimental protocol for its precise determination.

Core Concepts: Structural Influence on Solubility

The solubility of this compound is dictated by the physicochemical properties of its three key structural components:

  • tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.

  • Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG chain is the primary contributor to the molecule's aqueous solubility and its solubility in a range of polar organic solvents. The PEG moiety can also reduce the immunogenicity of the conjugated molecule.[1]

  • Carboxylic Acid (C3-acid) Terminus: The terminal carboxylic acid group provides a site for covalent attachment to primary amines and contributes to the molecule's polarity.

The interplay of these functional groups results in an amphiphilic molecule with a broad solubility profile.

Qualitative Solubility Profile

Based on its structure and information on analogous compounds, this compound is expected to exhibit the following solubility characteristics:

  • Aqueous Solubility: The presence of the hydrophilic PEG4 spacer confers good solubility in aqueous media.[1][2] This is a crucial feature for its use in biological applications.

  • Organic Solvent Solubility: It is anticipated to be soluble in a variety of common organic solvents used in synthetic chemistry. These include, but are not limited to:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

The unique amphiphilic nature of PEG linkers allows them to be soluble in both water and certain organic solvents.[1]

Quantitative Solubility Data

SolventPredicted Qualitative Solubility
Water / Aqueous Buffers (e.g., PBS)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
MethanolLikely Soluble
AcetonitrileLikely Soluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This method involves equilibrating an excess amount of the solid compound in a specific solvent until a saturated solution is achieved.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, PBS, DMF, DMSO, DCM)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Analyze these standards using HPLC to generate a calibration curve that plots detector response against concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material.

    • Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Separation of Saturated Solution:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the solubility of this compound and its general application in bioconjugation.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess this compound B Add to known volume of solvent A->B C Shake/Rotate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Prepare dilutions E->F G HPLC Analysis F->G H Determine concentration from calibration curve G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

G Logical Flow of this compound in Bioconjugation A This compound (Amphiphilic Linker) B Solubilize in appropriate solvent (e.g., DMF, DMSO) A->B C Activate Carboxylic Acid (e.g., with EDC/NHS) B->C D Couple to Biomolecule (e.g., Protein with -NH2 groups) C->D E Purify Boc-protected conjugate D->E F Deprotect Boc group (Acidic conditions) E->F G Couple second molecule (e.g., small molecule drug) F->G H Final Bioconjugate (e.g., ADC, PROTAC) G->H

Caption: A logical workflow illustrating the use of this compound in a typical bioconjugation process.

Conclusion

This compound is a versatile linker with a favorable solubility profile for applications in both aqueous and organic media. While quantitative solubility data is not widely published, the provided experimental protocol offers a reliable method for its determination. A thorough understanding of its solubility is essential for the successful design and execution of bioconjugation strategies, ultimately enabling the development of novel therapeutics and research tools. Researchers are encouraged to perform their own solubility tests to ensure optimal conditions for their specific applications.

References

An In-depth Technical Guide to Boc-NH-PEG4-C3-acid for Beginners in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals new to the field of Antibody-Drug Conjugates (ADCs), the selection of an appropriate linker is a critical determinant of the conjugate's ultimate success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, governs the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release. Among the vast array of available linker technologies, hydrophilic polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical properties of ADCs.

This guide provides a comprehensive technical overview of a specific, discrete PEG linker, Boc-NH-PEG4-C3-acid , for beginners in ADC development. We will delve into its structure and properties, provide detailed experimental protocols for its use, present quantitative data on the impact of PEGylation, and visualize key workflows and biological pathways.

Core Concepts: Understanding the this compound Linker

This compound is a heterobifunctional linker featuring three key components:

  • A tert-butyloxycarbonyl (Boc) protected amine : This protecting group provides a stable amine functionality that can be selectively deprotected under acidic conditions to allow for subsequent conjugation to a payload.[1]

  • A tetraethylene glycol (PEG4) spacer : This discrete PEG chain is the cornerstone of the linker's utility. It imparts hydrophilicity to the overall ADC construct, which can counteract the hydrophobicity of many cytotoxic payloads.[2][3] This increased water solubility helps to prevent aggregation, a common challenge in ADC manufacturing and formulation.[3] The flexible PEG chain also provides steric hindrance, further reducing the likelihood of intermolecular aggregation, especially at higher drug-to-antibody ratios (DARs).[3]

  • A propionic acid (C3-acid) terminus : This terminal carboxylic acid serves as a reactive handle for conjugation, typically to primary amines on the antibody (such as lysine residues) through the formation of a stable amide bond.[2][4]

The "-C3-acid" designation, also referred to as propionic acid, indicates a three-carbon chain at the acid end of the linker, distinguishing it from variants with a shorter acetic acid (C2) chain. This subtle structural difference can influence the linker's reactivity and the spatial orientation of the final conjugate.

Table 1: Physicochemical Properties of this compound and Related Variants

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 1416777-48-4C16H31NO8365.42
Boc-NH-PEG4-CH2COOH876345-13-0C15H29NO8351.39

The Role of PEG4 in Modulating ADC Properties

The incorporation of a PEG spacer, even a short one like PEG4, can have a profound impact on the performance of an ADC. Hydrophobic payloads are often desirable for their ability to penetrate tumor cells and exert a "bystander killing" effect on neighboring cancer cells.[5][6] However, this hydrophobicity can lead to ADC aggregation, rapid clearance from circulation, and increased off-target toxicity.[5][6]

PEG linkers help mitigate these issues by:

  • Increasing Hydrophilicity : The PEG chain forms a hydration shell around the ADC, improving its solubility and preventing aggregation.[3][7]

  • Improving Pharmacokinetics : By increasing the ADC's hydrodynamic radius and shielding it from clearance mechanisms, PEG linkers can prolong its circulation half-life, allowing for greater tumor accumulation.[7][8]

  • Enabling Higher Drug-to-Antibody Ratios (DARs) : The improved solubility imparted by PEG linkers allows for the conjugation of more drug molecules per antibody without inducing aggregation, potentially leading to a more potent ADC.[7]

Table 2: General Impact of PEG Linker Length on ADC Pharmacokinetic Properties

PEG LengthEffect on ADC Half-LifeRationale
Short (e.g., PEG4) Moderate increase in half-life Provides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration. [3]
Medium (e.g., PEG8-PEG12)Significant increase in half-lifeEnhanced hydration shell and steric shielding lead to reduced clearance.[8]
Long (e.g., PEG24+)Pronounced increase in half-lifeCan sometimes lead to reduced potency if the long chain hinders antigen binding or cell internalization.[5]

Note: The data in this table represents general trends observed in the literature. Specific results will vary depending on the antibody, payload, and conjugation strategy.

Experimental Protocols for ADC Development using this compound

The following protocols provide a detailed, step-by-step guide for the synthesis and evaluation of an ADC using the this compound linker. This workflow assumes a two-step conjugation process: first, the payload is attached to the linker, and then the linker-payload construct is conjugated to the antibody.

Protocol 1: Conjugation of a Payload to the this compound Linker

This protocol describes the activation of the linker's carboxylic acid and its conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of the Linker: a. Dissolve this compound (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.[2] b. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to the Payload: a. In a separate flask, dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF. b. Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the payload solution. c. Slowly add the activated Boc-NH-PEG4-C3-NHS ester solution to the payload solution. d. Stir the reaction mixture at room temperature overnight.

  • Purification: a. Monitor the reaction for completion using LC-MS. b. Upon completion, dilute the reaction mixture with an appropriate solvent and purify the Boc-NH-PEG4-C3-Payload conjugate using reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final product. d. Characterize the conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Synthesis and Purification of the Antibody-Drug Conjugate

This protocol outlines the deprotection of the Boc group from the linker-payload construct and subsequent conjugation to the antibody's lysine residues.

Materials:

  • Boc-NH-PEG4-C3-Payload conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Monoclonal antibody (e.g., at 5-10 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Boc Deprotection: a. Dissolve the Boc-NH-PEG4-C3-Payload conjugate in a solution of 20-50% TFA in DCM.[2] b. Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS. c. Evaporate the solvent and TFA under a stream of nitrogen. The resulting product is the H2N-PEG4-C3-Payload conjugate.

  • Activation of the Linker-Payload: a. The deprotected linker-payload now has a free carboxylic acid from the original payload structure (this protocol assumes the payload had a carboxylic acid for attachment to the deprotected amine of the linker). If the payload was attached via its amine, the linker's carboxylic acid would be used for antibody conjugation. For this example, we assume the linker's acid was used in step 1 and we are now activating a carboxylic acid on the payload. b. Dissolve the H2N-PEG4-C3-Payload (molar excess relative to the antibody, to be optimized) in anhydrous DMSO. c. Add EDC (1.5 equivalents relative to the linker-payload) and NHS (1.2 equivalents relative to the linker-payload) to activate the carboxylic acid on the payload.[2] d. Allow the activation to proceed for 15-30 minutes at room temperature.[2]

  • Conjugation to the Antibody: a. Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with lysine residues. b. Add the activated linker-payload solution to the antibody solution. The molar ratio of the linker-payload to the antibody will determine the final DAR and needs to be optimized empirically. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Purification of the ADC: a. Purify the ADC from unreacted linker-payload and other reagents using Size-Exclusion Chromatography (SEC). The ADC will elute in the high molecular weight fractions. b. Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).

  • Characterization of the ADC: a. Determine the Drug-to-Antibody Ratio (DAR): Use Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the relative peak areas. b. Assess Purity and Aggregation: Use SEC to determine the percentage of monomer, aggregates, and fragments in the final ADC preparation.[3]

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the potency (typically as an IC50 value) of the newly synthesized ADC on antigen-positive cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized ADC, unconjugated antibody, and free payload for controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the old medium from the cells and add 100 µL of the various drug dilutions to the appropriate wells. Include wells with medium only as a negative control. c. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[9] b. Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot the cell viability against the logarithm of the drug concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical workflows and biological pathways relevant to the development and action of ADCs using a this compound linker.

Experimental Workflows

ADC_Synthesis_Workflow start_end start_end process process reagent reagent qc qc start Start linker_payload_conj Linker-Payload Conjugation start->linker_payload_conj boc_deprotection Boc Group Deprotection linker_payload_conj->boc_deprotection antibody_conj Antibody Conjugation boc_deprotection->antibody_conj purification ADC Purification (SEC) antibody_conj->purification characterization ADC Characterization (HIC, SEC) purification->characterization end Final ADC characterization->end

ADC Synthesis and Purification Workflow.

Cytotoxicity_Assay_Workflow start_end start_end process process incubation incubation measurement measurement start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_inc Incubate Overnight cell_seeding->overnight_inc adc_treatment Add Serial Dilutions of ADC overnight_inc->adc_treatment drug_inc Incubate for 72-120 hours adc_treatment->drug_inc mtt_addition Add MTT Reagent drug_inc->mtt_addition formazan_inc Incubate for 2-4 hours mtt_addition->formazan_inc solubilize Solubilize Formazan Crystals formazan_inc->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

In Vitro Cytotoxicity (MTT) Assay Workflow.
Biological Signaling Pathway

Many common ADC payloads, such as auristatins (MMAE) and maytansinoids (DM1), are potent microtubule inhibitors. Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis.

Microtubule_Inhibition_Pathway adc_node adc_node process_node process_node pathway_node pathway_node outcome_node outcome_node adc ADC binding Binds to Tumor Antigen adc->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome release Payload Release lysosome->release payload Free Payload (e.g., MMAE) release->payload microtubule Disruption of Microtubule Dynamics payload->microtubule g2m_arrest G2/M Phase Cell Cycle Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

ADC Internalization and Payload-Induced Apoptosis Pathway.

Conclusion

The this compound linker is a valuable tool for newcomers to the field of ADC development. Its rational design, incorporating a protected amine, a hydrophilic PEG4 spacer, and a reactive carboxylic acid, provides a versatile platform for conjugating a wide range of payloads to antibodies. By improving the physicochemical properties of the resulting conjugate, this linker can help to overcome common challenges such as aggregation and rapid clearance, thereby widening the therapeutic window. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to begin synthesizing and evaluating their own novel ADC constructs, paving the way for the development of the next generation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Step-by-Step Synthesis of Antibody-Drug Conjugates (ADCs) using Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2][3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by maximizing its efficacy at the site of action while minimizing systemic toxicity.[1][4] The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release.[5][]

The Boc-NH-PEG4-C3-acid is a heterobifunctional linker that offers a versatile platform for ADC development. It features:

  • A tert-butyloxycarbonyl (Boc) protected amine , which provides a stable, temporary shield for the amine group, allowing for orthogonal conjugation strategies.[7][8]

  • A tetraethylene glycol (PEG4) spacer , which enhances the hydrophilicity and solubility of the ADC, potentially reducing aggregation and immunogenicity, and improving its pharmacokinetic profile.[][9][10][11][]

  • A terminal carboxylic acid , which can be readily activated to form a stable amide bond with primary amines, such as the lysine residues on the surface of an antibody.[7][13]

These application notes provide a detailed, step-by-step protocol for the synthesis and characterization of ADCs using the this compound linker.

Principle of the Method

The synthesis strategy involves a sequential, multi-step process. First, the carboxylic acid moiety of the this compound linker is activated to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker is then conjugated to the lysine residues of the antibody. Following purification, the Boc protecting group is removed under acidic conditions to reveal a primary amine. This newly available amine serves as the attachment point for a pre-activated cytotoxic payload, forming the final ADC. The resulting conjugate is then purified and characterized to determine its purity, concentration, and the average number of drug molecules per antibody, known as the Drug-to-Antibody Ratio (DAR).

Visualization of the Synthesis Workflow

The overall workflow for synthesizing an ADC using the this compound linker is depicted below.

ADC_Synthesis_Workflow cluster_0 Phase 1: Antibody-Linker Conjugation cluster_1 Phase 2: Payload Conjugation cluster_2 Phase 3: Characterization A 1. Linker Activation (this compound + EDC/NHS) B 2. Antibody Conjugation (Activated Linker + mAb Lysines) A->B C 3. Purification 1 (Size Exclusion Chromatography) B->C D 4. Boc Deprotection (TFA Treatment) C->D E Purified Antibody-Linker (mAb-PEG4-NH2) D->E G 6. Drug Conjugation (Activated Drug + mAb-PEG4-NH2) E->G Combines with F 5. Payload Activation (Drug-COOH + EDC/NHS) F->G H 7. Final Purification (e.g., SEC / HIC) G->H I Final ADC (mAb-Linker-Drug) H->I J 8. ADC Analysis (HIC-HPLC, LC-MS, UV-Vis) I->J K Determine Purity, Concentration, and DAR J->K

Caption: General workflow for ADC synthesis using a Boc-protected PEG linker.

Experimental Protocols

4.1. Phase 1: Antibody-Linker Conjugation

Protocol 1: Activation of this compound Linker

This protocol activates the terminal carboxylic acid of the linker by converting it into an NHS ester, making it reactive towards primary amines.

  • Reagent Preparation: Dissolve this compound, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A common starting molar ratio is 1:1.2:1.5 (Linker:NHS:EDC).[7]

  • Reaction: Stir the reaction mixture at room temperature for 15-30 minutes.[7] The formation of the NHS ester can be monitored by analytical HPLC.

  • Usage: The resulting activated Boc-NH-PEG4-C3-NHS ester solution should be used immediately for the next step.

Protocol 2: Conjugation of Activated Linker to Antibody

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0). The antibody concentration should typically be between 1-10 mg/mL.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the activated linker solution to the antibody solution.[14] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7]

Protocol 3: Purification of Antibody-Linker Conjugate

  • Method Selection: Purify the Boc-protected antibody-linker conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove unreacted linker and coupling reagents.[7][]

  • SEC Protocol:

    • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with sterile PBS, pH 7.4.

    • Load the reaction mixture onto the column.

    • Elute with PBS and collect fractions corresponding to the high molecular weight antibody conjugate, monitoring absorbance at 280 nm.

  • Buffer Exchange: Pool the purified fractions and concentrate if necessary using an appropriate centrifugal filter device.

Protocol 4: Boc Group Deprotection

  • Deprotection: Treat the purified antibody-linker conjugate with a deprotection solution, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc group and expose the terminal amine.[7]

  • Monitoring: The reaction time should be carefully monitored to ensure complete deprotection without damaging the antibody.

  • Reagent Removal: Remove the TFA and DCM, often by evaporation under a stream of nitrogen, followed by immediate purification or buffer exchange back into a neutral pH buffer (e.g., PBS) to re-stabilize the antibody.[7] The product is the amine-functionalized antibody (mAb-PEG4-NH2).

4.2. Phase 2: Payload Conjugation

Protocol 5: Activation of Carboxylic Acid-Containing Payload

  • Procedure: Activate the cytotoxic drug (payload) that contains a carboxylic acid group using the same EDC/NHS chemistry described in Protocol 1.

  • Reaction: Dissolve the payload, EDC, and NHS in anhydrous DMSO or DMF and allow it to react to form the payload-NHS ester.

Protocol 6: Conjugation of Activated Payload to Antibody-Linker

  • Reaction: Add a molar excess of the activated payload-NHS ester to the purified, deprotected mAb-PEG4-NH2 conjugate from Protocol 4.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing to form the final ADC.

4.3. Phase 3: Final Purification and Characterization

Protocol 7: Final ADC Purification

  • Method: Purify the final ADC using SEC (as in Protocol 3) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated payload, residual reagents, and to separate ADC species with different DARs.[7]

  • Storage: The purified ADC should be stored in a suitable buffer, often containing stabilizers, at 2-8°C or frozen at -80°C for long-term storage.

Protocol 8: ADC Characterization - Determining the Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it directly impacts both potency and safety.[1][4][]

  • UV-Vis Spectrophotometry:

    • Principle: This is a simple method to determine the average DAR by measuring the absorbance of the ADC at two different wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.[]

    • Calculation: The concentrations of the antibody and the payload can be calculated using the Beer-Lambert law and their respective extinction coefficients, from which the average DAR can be derived.[]

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: HIC separates molecules based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, HIC can separate species with different numbers of drugs (D0, D1, D2, etc.).

    • Procedure: A salt gradient is used to elute the ADC species from the column, with higher DAR species eluting at lower salt concentrations.

    • DAR Calculation: The average DAR is calculated by the weighted average of the peak areas corresponding to each drug-loaded species.[][17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: LC-MS provides precise mass information, allowing for the identification of different ADC species based on their molecular weight.[1][4] The antibody, linker, and drug masses are known, so the mass of each peak corresponds to a specific number of conjugated drugs.

    • Procedure: The ADC may be analyzed intact or after reduction to separate the light and heavy chains.[1][17]

    • DAR Calculation: The average DAR is calculated from the relative abundance of each detected species in the deconvoluted mass spectrum.[1][17]

Data Presentation: Quantitative Parameters

The following tables summarize typical parameters and expected outcomes for the synthesis and characterization of ADCs.

Table 1: Typical Reaction Conditions and Molar Ratios

Step Parameter Recommended Value Reference
Linker/Payload Activation Linker:NHS:EDC Molar Ratio 1 : 1.2 : 1.5 [7]
Solvent Anhydrous DMSO or DMF [7]
Reaction Time 15 - 30 minutes [7]
Antibody Conjugation Activated Linker : Antibody Molar Ratio 5:1 to 20:1 [14]
Antibody Concentration 1 - 10 mg/mL []
Reaction Buffer PBS, pH 7.4 - 8.0 []
Organic Solvent (max %) < 10% (v/v) [14]

| | Incubation Time | 1-2 hours (RT) or overnight (4°C) |[7] |

Table 2: ADC Characterization and Expected Results

Analysis Method Parameter Measured Typical Result / Goal Reference
HIC-HPLC Purity & DAR Distribution >95% Purity; Resolved peaks for D0, D2, D4, etc. [18]
SEC-HPLC Aggregation & Purity >95% Monomer content [7]
LC-MS Average DAR & Mass Confirmation Measured mass matches theoretical; DAR typically 2-4 [1][4][17]

| UV-Vis | Average DAR & Concentration | Average DAR consistent with other methods |[] |

Logical Relationship Diagram

This diagram illustrates the chemical connections formed during the ADC synthesis.

ADC_Components cluster_bonds Bond Formation Steps Antibody Antibody (contains Lysine-NH2) b1 1. Amide Bond (Lysine Amine + Linker Carboxyl) Antibody->b1 reacts with activated Linker Boc-NH-PEG4-C3-COOH Linker->b1 b2 2. Amide Bond (Linker Amine + Payload Carboxyl) Linker->b2 deprotected amine reacts with activated Payload Payload (contains -COOH or -NH2) Payload->b2 ADC Final ADC b1->ADC forms part of b2->ADC forms part of

Caption: Logical relationships between the core components of the ADC.

References

Application Notes and Protocols for PROTAC® Linker Design with Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] Unlike traditional inhibitors that require occupancy of an active site to function, PROTACs act catalytically to induce the degradation of a target protein of interest (POI).[1][4]

A PROTAC molecule consists of three essential components:

  • A "warhead" ligand that binds to the target protein (POI).

  • An E3 ubiquitin ligase ligand that recruits an E3 ligase.

  • A chemical linker that covalently connects the two ligands.[2][5]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2][6] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2][7] The PROTAC is then released and can participate in further degradation cycles.[2][6]

The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy.[8][9] Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn affects the efficiency and selectivity of protein degradation.[9][10] Polyethylene glycol (PEG) chains are among the most common motifs used in linkers, as they enhance solubility and provide flexibility.[5][11]

Featured Linker: Boc-NH-PEG4-C3-acid

This compound (CAS No. 1416777-48-4) is a versatile, PEG-based bifunctional linker ideal for the modular synthesis of PROTACs.[12][13]

Chemical Structure:

  • Boc-protected Amine (Boc-NH-) : This end allows for controlled, sequential reactions. The Boc (tert-butyloxycarbonyl) group is a stable protecting group that can be removed under acidic conditions to reveal a primary amine.[14] This amine can then be coupled to a carboxyl group or other reactive moieties on one of the PROTAC ligands.

  • PEG4 Spacer (-PEG4-) : The four repeating ethylene glycol units impart hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule—a common challenge for these large molecules.[11][15] The PEG spacer also provides flexibility and length, which are crucial for achieving an optimal orientation of the ternary complex.[10]

  • Carboxylic Acid (-C3-acid) : This functional group provides a reactive handle for standard amide bond formation with an amine-functionalized ligand (either the warhead or the E3 ligase ligand) using common coupling reagents like HATU or EDC.[14]

This "protecting group strategy" is fundamental to PROTAC synthesis, allowing for the directional and stepwise assembly of the final molecule, minimizing side reactions and simplifying purification.

Visualizing Key Concepts and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow with this compound

Synthesis_Workflow cluster_synthesis Sequential Synthesis Steps start Starting Materials ligand1 Ligand 1 (Warhead or E3) with -NH2 group start->ligand1 linker This compound start->linker ligand2 Ligand 2 (E3 or Warhead) with -COOH group start->ligand2 step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) ligand1->step1 linker->step1 intermediate Intermediate: Ligand 1-Linker-Boc step1->intermediate step2 Step 2: Boc Deprotection (e.g., TFA) intermediate->step2 intermediate_amine Intermediate: Ligand 1-Linker-NH2 step2->intermediate_amine step3 Step 3: Amide Coupling (e.g., HATU, DIPEA) intermediate_amine->step3 ligand2->step3 final_protac Final PROTAC Molecule step3->final_protac purify Purification (HPLC) final_protac->purify

Caption: Modular PROTAC synthesis using a bifunctional linker.

Logical Relationships in Linker Design

Linker_Logic cluster_inputs Design Parameters cluster_outputs Impacted PROTAC Properties center_node Linker Design (this compound) length Length (e.g., PEG4) center_node->length composition Composition (PEG) center_node->composition attachment Attachment Points center_node->attachment ternary Ternary Complex Stability length->ternary efficacy Degradation Efficacy (DC50, Dmax) length->efficacy solubility Solubility & Permeability composition->solubility pkpd Pharmacokinetics (PK/PD) composition->pkpd attachment->ternary attachment->efficacy solubility->pkpd ternary->efficacy

Caption: Key parameters in linker design and their downstream effects.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Sequential Amide Coupling

This protocol describes a general two-step amide coupling strategy to synthesize a PROTAC using this compound.

Materials:

  • Ligand 1 (with amine functionality, e.g., Pomalidomide-NH2)

  • This compound

  • Ligand 2 (with carboxylic acid functionality, e.g., a target binder)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: TFA (Trifluoroacetic acid)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • HPLC-grade water and acetonitrile

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

Step A: First Coupling Reaction (Ligand 1 + Linker)

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product (Ligand 1-Linker-Boc intermediate) using flash column chromatography or preparative HPLC.

Step B: Boc Deprotection

  • Dissolve the purified Ligand 1-Linker-Boc intermediate from Step A in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor for the disappearance of the Boc-protected intermediate by LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with a solvent like methanol can help remove residual TFA). The resulting amine salt (Ligand 1-Linker-NH2·TFA) is often used directly in the next step.

Step C: Second Coupling Reaction (Intermediate + Ligand 2)

  • In a separate flask under an inert atmosphere, dissolve the amine intermediate from Step B (1.0 eq) and Ligand 2 (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction).

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step A-6.

  • Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).

  • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein.

  • Synthesized PROTAC and inactive control (if available).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set period (e.g., 18-24 hours).[16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[16]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[16][17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[16]

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.[16] The percentage of remaining protein is calculated relative to the vehicle-treated control.

Quantitative Data Presentation

Effective PROTAC development relies on the systematic evaluation of linker properties.[18][19] Data should be presented clearly to compare the efficacy of different PROTAC constructs. The key parameters are:

  • DC₅₀ : The concentration of PROTAC required to degrade 50% of the target protein.[17]

  • Dₘₐₓ : The maximum percentage of target protein degradation achieved.[17]

Table 1: Impact of Linker Length on Degradation of Target Protein X
PROTAC IDLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1Boc-NH-PEG2-C3-acid~1215075
PROTAC-2This compound ~18 25 >95
PROTAC-3Boc-NH-PEG6-C3-acid~249588
PROTAC-4Boc-NH-PEG8-C3-acid~3022070

Data are representative and for illustrative purposes only.

Table 2: Impact of Linker Attachment Point on Degradation of Target Protein Y
PROTAC IDWarhead Attachment SiteE3 Ligand Attachment SiteDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-5Position APosition X8085
PROTAC-6 Position B Position X 15 >90
PROTAC-7Position BPosition Y25060

Data are representative and for illustrative purposes only. All PROTACs in this table use the same PEG4 linker.

Conclusion

The rational design of the linker is a cornerstone of developing potent and selective PROTACs. The This compound linker serves as an excellent building block, offering a balance of hydrophilicity, flexibility, and synthetic tractability. Its bifunctional nature enables a controlled, modular approach to synthesis. By systematically varying linker length and attachment points and quantifying the effects on protein degradation through robust protocols like Western blotting, researchers can optimize PROTAC design and accelerate the development of novel therapeutics.

References

Application Notes and Protocols for EDC/NHS Activation of Boc-NH-PEG4-C3-acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules to primary amines is a cornerstone of bioconjugation, enabling the development of advanced therapeutics such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. A widely employed and robust method for this transformation is the activation of a carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated intermediate readily and efficiently reacts with primary amines to form a stable amide bond.[1]

This document provides detailed application notes and protocols for the use of Boc-NH-PEG4-C3-acid, a bifunctional linker, in amine coupling reactions. This linker incorporates a terminal carboxylic acid for EDC/NHS activation, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine, which allows for subsequent, orthogonal deprotection and further conjugation.[2] The PEG4 spacer is particularly advantageous as it can improve the pharmacokinetic properties of the final conjugate by increasing aqueous solubility and reducing immunogenicity.[2]

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1][3]

  • Formation of the NHS Ester and Subsequent Amide Bond: To improve the efficiency and stability of the reaction, particularly in aqueous solutions, NHS is added. NHS rapidly converts the O-acylisourea intermediate into a more stable NHS ester.[1] This NHS ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of NHS.

Quantitative Data Summary

For successful and reproducible conjugation, careful control of reaction parameters is crucial. The following tables summarize key quantitative data for the EDC/NHS activation of this compound and subsequent amine coupling.

Table 1: Recommended Reagent Molar Ratios

ReagentMolar Ratio (relative to this compound)Notes
EDC1.5 - 5.0 xA molar excess is used to drive the reaction to completion.[1][2]
NHS/Sulfo-NHS1.2 - 2.0 xStabilizes the activated intermediate and improves coupling efficiency.[1][2]
Amine-containing Molecule1.0 - 1.5 xThe stoichiometry can be adjusted to control the degree of labeling.

Table 2: Recommended Reaction Conditions

ParameterActivation StepCoupling Step
pH 4.5 - 6.07.2 - 8.0
Solvent Anhydrous DMF or DMSO for organic-soluble molecules; MES buffer for aqueous reactions.PBS or other non-amine containing buffers for aqueous reactions.[3][4]
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 15 - 30 minutes[2]1 - 2 hours at room temperature, or overnight at 4°C[2]

Experimental Protocols

The following are detailed protocols for the activation of this compound and its coupling to an amine-containing molecule.

Protocol 1: General Procedure for Amine Coupling in an Organic Solvent

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification supplies (e.g., silica gel for column chromatography or HPLC system)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.[2]

    • Stir the reaction mixture at room temperature for 15-30 minutes.[2]

  • Amine Coupling:

    • Dissolve the amine-containing molecule (1-1.5 equivalents) in anhydrous DMF or DMSO. If the amine is in the form of a salt, add DIPEA (1.5-2 equivalents) to the solution.

    • Add the solution of the amine-containing molecule to the activated Boc-NH-PEG4-NHS ester solution.

    • Stir the reaction mixture at room temperature for 2 hours to overnight.[4] Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Quenching:

    • Once the reaction is complete, add a quenching reagent such as hydroxylamine or Tris buffer to consume any unreacted NHS esters.[4]

  • Purification:

    • Purify the final conjugate using an appropriate method, such as flash column chromatography on silica gel or preparative HPLC, to remove unreacted starting materials and byproducts.

  • Characterization:

    • Characterize the purified product by methods such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: Two-Step Aqueous Coupling to a Protein

This protocol is adapted for biomolecules like proteins in an aqueous environment.

Materials:

  • This compound

  • EDC hydrochloride

  • Sulfo-NHS (for improved aqueous solubility)

  • Protein with primary amines (e.g., antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution of this compound in DMSO or DMF. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with EDC and Sulfo-NHS in Activation Buffer. A typical starting molar ratio is 1:1.5:1.2 (linker:EDC:Sulfo-NHS).[2]

    • Incubate at room temperature for 15 minutes.[3][4]

  • Amine Coupling:

    • Immediately add the activated Boc-NH-PEG4-Sulfo-NHS ester solution to the protein solution in Coupling Buffer. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[3] Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) and confirm the integrity of the protein conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Visualizations

EDC_NHS_Activation_Pathway cluster_activation Activation Step cluster_stabilization NHS Ester Formation cluster_coupling Amine Coupling Boc_PEG_Acid Boc-NH-PEG4-C3-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Boc_PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Boc-NH-PEG4-C3-NHS (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Conjugate Boc-NH-PEG4-C3-NH-R (Stable Amide Bond) NHS_Ester->Amide_Conjugate + R-NH2 Amine R-NH2

Caption: EDC/NHS activation and amine coupling pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Downstream Processing Reagent_Prep Prepare Reagents (Linker, EDC, NHS, Amine) Activation Activate Linker with EDC and NHS (15-30 min, RT) Reagent_Prep->Activation Coupling Add Amine (2h-overnight, RT or 4°C) Activation->Coupling Quench Quench Reaction (e.g., Tris or Hydroxylamine) Coupling->Quench Purification Purify Conjugate (Chromatography or Dialysis) Quench->Purification Characterization Characterize Product (LC-MS, NMR, etc.) Purification->Characterization

Caption: General experimental workflow for amine coupling.

References

Application Notes and Protocols for Coupling Boc-NH-PEG4-C3-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent coupling of Boc-NH-PEG4-C3-acid to a primary amine, a common step in the synthesis of bioconjugates, PROTACs, and other targeted therapeutics. The protocols outlined below utilize common coupling reagents and are designed to be a starting point for optimization in specific research applications.

Introduction

The formation of a stable amide bond between a carboxylic acid and a primary amine is a fundamental transformation in bioconjugation chemistry. This compound is a bifunctional linker that incorporates a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1][2][3] The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[1] The terminal carboxylic acid allows for conjugation to primary amines, such as those on the surface of proteins (e.g., lysine residues), while the Boc group provides a stable protecting group for an amine that can be deprotected under acidic conditions for subsequent modifications.[1][2][4][5]

This application note details two common and efficient methods for coupling this compound to a primary amine:

  • Method A: Using HATU as the coupling reagent.

  • Method B: Using EDC and NHS as the coupling reagents.

Following the coupling reaction, a general protocol for the deprotection of the Boc group is also provided.

Reaction Mechanism

The fundamental principle behind the coupling reaction is the activation of the carboxylic acid group on the this compound to make it more susceptible to nucleophilic attack by the primary amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent that activates a carboxylic acid to form a highly reactive OAt-active ester.[6][7] This active ester then readily reacts with a primary amine to form a stable amide bond.[6][7][8] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU's structure accelerates the coupling reaction and minimizes the risk of racemization.[6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates a carboxyl group to form an unstable O-acylisourea intermediate.[9][10] This intermediate can then react with a primary amine to form an amide bond.[10] To improve the efficiency of the reaction and the stability of the active intermediate, NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS, is often included.[10][11] EDC couples NHS to the carboxyl group, forming a more stable NHS ester that is highly reactive towards primary amines.[10][11][12]

Experimental Protocols

Materials and Reagents
  • This compound

  • Primary amine-containing molecule

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Reaction vials and stirring equipment

  • Analytical tools (TLC, LC-MS) for reaction monitoring

Method A: HATU Mediated Coupling

This protocol is generally preferred for its high efficiency and rapid reaction times.[6][7]

Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.0 - 1.5 equivalents) in an anhydrous solvent such as DMF or DCM.[6]

  • Activation: Add DIPEA or TEA (2.0 - 5.0 equivalents) to the reaction mixture.[6] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6][13]

  • Coupling: Add the primary amine (1.0 - 1.2 equivalents) to the activated mixture.[6]

  • Reaction: Continue stirring at room temperature for 1 to 18 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with aqueous solutions to remove excess reagents and byproducts. The specific work-up procedure will depend on the properties of the product.

Method B: EDC/NHS Mediated Coupling

This method is widely used, especially in aqueous-compatible conditions with the use of Sulfo-NHS.[10][11]

Protocol:

  • Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent. For organic-soluble amines, anhydrous DMF or DCM is recommended. For biomolecules in aqueous solution, a buffer such as MES at pH 4.5-5.5 can be used.[14][15][16]

  • Activation: Add EDC (1.2 - 1.5 equivalents) and NHS or Sulfo-NHS (1.0 - 1.2 equivalents) to the solution.[1] If in an organic solvent, the mixture is typically stirred at room temperature. In aqueous buffer, the activation is rapid.

  • Coupling: Add the primary amine (1.0 - 1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2 hours to overnight.[10][15] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: For reactions in organic solvents, a standard aqueous work-up can be performed. For aqueous reactions, the product may be purified by dialysis, size-exclusion chromatography, or other protein purification methods.

Boc Deprotection Protocol

The Boc protecting group is typically removed under acidic conditions.[4][5]

Protocol:

  • Preparation: Dissolve the Boc-protected compound in a suitable organic solvent such as DCM, ethyl acetate, or dioxane.[4]

  • Deprotection: Add an excess of a strong acid. Common reagents include:

    • Trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.[17]

    • 4M HCl in 1,4-dioxane.[5]

  • Reaction: Stir the mixture at room temperature. The reaction is usually fast, often completing within 1 to 4 hours.[4][5] Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, the solvent and excess acid are typically removed under reduced pressure.[5] The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Data Presentation

The following tables summarize the general reaction conditions for the described protocols. Optimization may be required for specific substrates.

Table 1: Reagent Equivalents for Coupling Reactions

ReagentMethod A: HATUMethod B: EDC/NHS
This compound 1.01.0
Primary Amine 1.0 - 1.21.0 - 1.5
Coupling Reagent HATU: 1.0 - 1.5EDC: 1.2 - 1.5
Additive -NHS/Sulfo-NHS: 1.0 - 1.2
Base DIPEA/TEA: 2.0 - 5.0- (or buffer)

Table 2: Typical Reaction Parameters

ParameterMethod A: HATUMethod B: EDC/NHSBoc Deprotection
Solvent DMF, DCM, ACN, THF[6]DMF, DCM, MES buffer[15][16]DCM, Ethyl Acetate, Dioxane[4]
Temperature 0 °C to Room Temperature[6]Room TemperatureRoom Temperature
Reaction Time 1 - 18 hours[6]2 - 24 hours[14][16]1 - 4 hours[5]

Visualizations

Diagram 1: Experimental Workflow for Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A Dissolve this compound B Add Coupling Reagent(s) (HATU/Base or EDC/NHS) A->B C Stir for Activation B->C D Add Primary Amine C->D Activated Acid E Stir for Reaction D->E F Reaction Quenching/ Aqueous Wash E->F Crude Product G Purification (e.g., Chromatography) F->G H Characterization (LC-MS, NMR) G->H

Caption: Workflow for the coupling of this compound to a primary amine.

Diagram 2: Signaling Pathway of Amide Bond Formation

G CarboxylicAcid Boc-NH-PEG4-C3-COOH ActivatedEster Activated Intermediate (OAt-ester or NHS-ester) CarboxylicAcid->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU or EDC/NHS) CouplingReagent->ActivatedEster activation AmideBond Stable Amide Bond Boc-NH-PEG4-C3-CO-NH-R ActivatedEster->AmideBond + PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->AmideBond nucleophilic attack

Caption: Mechanism of amide bond formation via an activated ester intermediate.

References

Application Note: High-Performance Chromatographic Purification of Boc-NH-PEG4-C3-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of small molecule conjugates synthesized using the Boc-NH-PEG4-C3-acid linker. The primary method detailed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely adopted technique for the purification of PEGylated compounds.[1][] This document outlines the necessary materials, instrumentation, and a step-by-step protocol for purification and subsequent purity analysis. Additionally, it includes illustrative data and troubleshooting guidance to assist researchers in achieving high-purity conjugates essential for downstream applications in drug development and chemical biology.

Introduction

Bifunctional linkers, such as this compound, are integral components in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The polyethylene glycol (PEG) spacer enhances solubility and improves the pharmacokinetic properties of the final conjugate. The terminal Boc-protected amine and carboxylic acid groups allow for sequential and controlled conjugation of different molecular entities.

Following the synthesis of a this compound conjugate, the reaction mixture typically contains the desired product alongside unreacted starting materials, excess reagents, and potential side products. The effective removal of these impurities is critical to ensure the efficacy, safety, and reliability of the conjugate in subsequent biological assays and therapeutic applications. Chromatography is the most effective method for purifying these complex molecules to a high degree of purity.[3] Among the various chromatographic techniques, RP-HPLC is particularly well-suited for the separation of PEGylated small molecules based on their hydrophobicity.[1][]

This application note details a comprehensive RP-HPLC-based purification strategy for a model small molecule conjugated with this compound.

Purification Workflow

The overall workflow for the purification of a this compound conjugate is depicted below. This process begins with the crude reaction mixture and culminates in a highly purified and characterized product.

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Filtered Filtered Sample Crude->Filtered 0.22 µm Syringe Filter HPLC Preparative RP-HPLC Filtered->HPLC Fractions Collected Fractions HPLC->Fractions Fractionation Purity Purity Analysis (Analytical HPLC) Fractions->Purity Pooling Pooling of Pure Fractions Purity->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Final_Product Purified Conjugate Solvent_Removal->Final_Product Logical_Flow Start Start: Crude Conjugate Prep Sample Preparation Start->Prep Purify Preparative RP-HPLC Prep->Purify Analyze Analyze Fractions (Analytical HPLC) Purify->Analyze Decision Purity > 95%? Analyze->Decision Pool Pool Pure Fractions Decision->Pool Yes Discard Discard Impure Fractions Decision->Discard No Solvent_Removal Solvent Removal Pool->Solvent_Removal End End: Purified Product Solvent_Removal->End

References

Application Notes and Protocols for the Characterization of Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of Boc-NH-PEG4-C3-acid, a heterobifunctional PEG linker crucial in the development of antibody-drug conjugates (ADCs) and PROTACs. The following protocols outline the use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for structural verification, purity assessment, and quality control of this critical reagent.

Introduction

This compound is a monodisperse polyethylene glycol (PEG) linker featuring a Boc-protected amine and a terminal carboxylic acid. This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of complex bioconjugates.[1][2] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] Accurate and thorough characterization of this linker is paramount to ensure the quality, consistency, and efficacy of the final therapeutic product.[5]

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended to ensure the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, confirming the presence of key functional groups and the integrity of the PEG chain.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak.

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly based on the solvent and instrument used.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Boc (t-butyl) ~1.44 (s, 9H)~28.5 (CH₃), ~79.5 (quaternary C)
PEG Chain (-O-CH₂-CH₂-O-) ~3.65 (m, 16H)~70.5 (internal CH₂)
-NH-CH₂- ~3.30 (t, 2H)~40.0
-CH₂-COOH ~2.60 (t, 2H)~35.0
-CH₂-CH₂-COOH ~3.75 (t, 2H)~68.0
-COOH ~10-12 (br s, 1H)~175.0
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound and detecting any related impurities.[]

Experimental Protocol: RP-HPLC for Purity Assessment

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1-0.5 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210-220 nm.

    • Injection Volume: 10 µL.

Data Presentation: Purity Analysis

The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Parameter Specification
Appearance Colorless to pale yellow oil or solid
Purity (by HPLC) ≥ 95%
Retention Time (Typical) 10-15 minutes (highly dependent on the specific method)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure through fragmentation analysis.[7][8]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a solvent suitable for ESI, such as acetonitrile/water with 0.1% formic acid.

  • Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive or negative ion mode.

    • Positive Mode: Will detect [M+H]⁺, [M+Na]⁺, etc.

    • Negative Mode: Will detect [M-H]⁻.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Identify the peaks corresponding to the expected molecular ions. For MS/MS, select the parent ion and analyze the resulting fragment ions.

Data Presentation: Expected Mass Spectrometry Results

Parameter Expected Value
Molecular Formula C₁₆H₃₁NO₈
Molecular Weight 365.42 g/mol
[M+H]⁺ (Positive Mode) m/z 366.21
[M+Na]⁺ (Positive Mode) m/z 388.19
[M-H]⁻ (Negative Mode) m/z 364.20
Major MS/MS Fragments (from [M+H]⁺) Loss of Boc group (-100 Da), loss of isobutylene (-56 Da), and cleavages along the PEG chain.

Visualizations

The following diagrams illustrate the structure and analytical workflow for this compound.

G cluster_structure Structure of this compound Boc Boc (tert-Butyloxycarbonyl) NH NH Boc->NH Protection PEG4 PEG4 (4 Ethylene Glycol Units) NH->PEG4 Linker C3_acid Propionic Acid (-CH2CH2COOH) PEG4->C3_acid Functional End G cluster_workflow Analytical Workflow start This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc RP-HPLC start->hplc ms Mass Spectrometry (ESI-MS and MS/MS) start->ms struct_id Structural Confirmation nmr->struct_id purity Purity Assessment (≥ 95%) hplc->purity mw_confirm Molecular Weight Verification ms->mw_confirm release Material Release for Drug Development struct_id->release purity->release mw_confirm->release

References

Application Notes and Protocols for Boc-NH-PEG4-C3-acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-C3-acid is a hydrophilic linker of discrete length used in solid-phase peptide synthesis (SPPS) and the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] The incorporation of a polyethylene glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the final peptide or conjugate molecule.[3][4] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for its strategic incorporation within a peptide sequence using the well-established Boc/Bzl protection strategy in SPPS.[5][6] The terminal carboxylic acid enables the coupling of this linker to a free amine on the growing peptide chain, while the protected amine can be deprotected for further chain elongation or conjugation to other molecules.

This document provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis.

Key Applications

  • Modification of Peptides: Introduction of a hydrophilic spacer to improve the solubility and bioavailability of hydrophobic peptides.[4]

  • Synthesis of Antibody-Drug Conjugates (ADCs): Acts as a flexible linker between the antibody and the cytotoxic payload.

  • Development of PROTACs: Used as a component of the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[1][2]

  • Preparation of Labeled Peptides: Serves as a spacer arm for the attachment of fluorescent dyes, biotin, or other reporter molecules, minimizing steric hindrance.[4]

Physicochemical and Technical Data

A summary of the key properties of this compound and general parameters for its use in SPPS is provided below.

PropertyValueReference/Note
Chemical Name Boc-N-amido-PEG4-propionic acid[3]
Molecular Formula C16H31NO8[3]
Molecular Weight 365.4 g/mol [3]
Purity Typically ≥95%[3]
Storage Conditions -20°C, desiccatedGeneral recommendation for PEGylated reagents to prevent degradation.
Solubility Soluble in DMF, DCM, and other common SPPS solvents
Boc Deprotection Conditions 50% TFA in DCM[5]
Coupling Activators HATU, HBTU, DIC/HOBtStandard coupling reagents for carboxylic acids in SPPS.
Final Cleavage from Resin Anhydrous HF or other strong acidsDependent on the resin and side-chain protecting groups used in the synthesis.[5]

Experimental Protocols

The following protocols outline the general steps for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis using a Boc/Bzl strategy. These are starting-point protocols and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of the carboxylic acid of this compound to the free N-terminal amine of a peptide chain attached to the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit (for monitoring the completion of the coupling reaction)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-activation of this compound:

    • In a separate vessel, dissolve 2-4 equivalents of this compound and 1.9 equivalents of HATU (relative to the resin substitution) in DMF.

    • Add 4-8 equivalents of DIEA to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling and consumption of the free amine.

    • If the Kaiser test is positive, continue the coupling for an additional 1-2 hours or consider a second coupling step.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Deprotection of the Boc Group from the PEG Linker

This protocol describes the removal of the Boc protecting group from the newly incorporated PEG linker to expose the terminal amine for further peptide elongation or conjugation.

Materials:

  • Resin-bound peptide with the Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 15-30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.[5]

    • Agitate for 5 minutes, then drain.[5]

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[5]

  • Washing:

    • Drain the TFA/DCM solution.

    • Wash the resin with DCM (3-5 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with a 10% solution of DIEA or TEA in DCM for 2-5 minutes (repeat 2-3 times) to neutralize the trifluoroacetate salt of the amine.[5]

    • Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to prepare for the next coupling step.

Diagrams

Experimental Workflow for Incorporating this compound in SPPS

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Step1 Couple This compound Resin->Step1 Step2 Wash Step1->Step2 Step3 Boc Deprotection (50% TFA/DCM) Step2->Step3 Step4 Neutralization (DIEA/DCM) Step3->Step4 Step5 Wash Step4->Step5 Result Peptide-PEG4-NH2-Resin (Ready for next step) Step5->Result

Caption: Workflow for the incorporation of the PEG linker into a peptide chain.

Logical Relationship of this compound Components in SPPS

Linker_Components Linker This compound Boc Boc Group Linker->Boc PEG PEG4 Spacer Linker->PEG Acid Carboxylic Acid Linker->Acid Function1 Temporary Protection (Acid Labile) Boc->Function1 Function2 Hydrophilicity & Spacing PEG->Function2 Function3 Coupling to Amine Acid->Function3 Function Function

Caption: Functional components of the this compound linker.

Concluding Remarks

The use of this compound provides a reliable method for introducing a discrete-length PEG linker into synthetic peptides. This modification can significantly improve the physicochemical and pharmacological properties of the final product. The protocols provided herein offer a general guideline for the successful incorporation of this linker using standard Boc-SPPS chemistry. Researchers should note that optimization of coupling times and reagent equivalents may be necessary to achieve high yields, especially for complex or aggregation-prone peptide sequences.

References

Troubleshooting & Optimization

How to avoid side reactions with Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-NH-PEG4-C3-acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its application in bioconjugation, drug delivery, and proteomics.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the Boc-protected amine of this compound?

A1: The primary reaction involving the Boc-protected amine is its removal (deprotection) under acidic conditions. The most common side reactions during this step are:

  • Incomplete Deprotection: A portion of the this compound or its conjugate remains protected, leading to a heterogeneous mixture. This can be caused by insufficient acid strength, inadequate reaction time, or steric hindrance from the PEG chain.[1][2]

  • t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites on your substrate, such as tryptophan, methionine, cysteine, or tyrosine residues.[3][4]

  • Trifluoroacetylation: When using Trifluoroacetic Acid (TFA) for deprotection, the newly formed free amine can be acylated by a trifluoroacetyl group, which is a common byproduct.

Q2: What are the primary side reactions related to the carboxylic acid moiety of this compound?

A2: The carboxylic acid is typically activated for coupling to amine-containing molecules, often using carbodiimide chemistry (e.g., EDC) with an additive like N-hydroxysuccinimide (NHS). Key side reactions include:

  • Hydrolysis of the Activated Ester: The NHS ester intermediate is susceptible to hydrolysis, which reverts it back to the carboxylic acid, thus reducing coupling efficiency. This is particularly problematic in aqueous solutions and at higher pH.[5][]

  • N-acylurea Formation: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is unstable. If it doesn't react with NHS or the target amine, it can rearrange to a stable N-acylurea byproduct, which is a common impurity and difficult to remove.[7]

  • Reaction with Non-target Nucleophiles: If other nucleophiles are present in the reaction mixture, the activated carboxylic acid may react with them, leading to undesired byproducts.

Q3: How can I minimize side reactions during Boc deprotection?

A3: To minimize side reactions during Boc deprotection, consider the following strategies:

  • Use of Scavengers: Incorporate scavengers into your deprotection cocktail to trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.[3]

  • Optimize Reaction Conditions: Ensure you are using a sufficient concentration of a strong acid like TFA (e.g., 20-50% in DCM) and an adequate reaction time (typically 1-2 hours at room temperature).[1][8] Monitor the reaction by TLC or LC-MS to ensure completion.

  • Proper Work-up: After deprotection, co-evaporation with a solvent like toluene can help remove residual TFA.[1] Neutralization of the resulting TFA salt with a mild base is often necessary before proceeding to the next step.[9]

Q4: How can I improve the efficiency of the EDC/NHS coupling reaction?

A4: To enhance the efficiency of your coupling reaction and reduce side products:

  • Control pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the amine is favored at a slightly basic pH (7.2-8.5).[][10] A two-step, one-pot reaction with a pH shift can be beneficial.

  • Use of NHS or Sulfo-NHS: The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the activated intermediate by converting the O-acylisourea to a more stable NHS ester, which increases the overall coupling yield.[7]

  • Reagent Stoichiometry: Use a slight excess of EDC and NHS relative to the carboxylic acid to ensure efficient activation. A common starting point is a molar ratio of 1:1.5:1.2 (this compound:EDC:NHS).[11]

  • Anhydrous Conditions for Activation: When possible, perform the activation step in an anhydrous organic solvent like DMF or DMSO to minimize hydrolysis of the reagents and the activated intermediate.[11]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection
Possible Cause Recommended Solution
Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider using 4M HCl in dioxane.[1]
Inadequate reaction time or temperature.Extend the reaction time and monitor progress by TLC or LC-MS. Gentle warming (e.g., to 40°C) may be considered, but be mindful of potential increases in side reactions.[3]
Steric hindrance from the PEG chain.For highly hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. Ensure adequate mixing.[2]
Poor solubility of the substrate.Ensure the Boc-protected compound is fully dissolved in the reaction solvent. If necessary, explore different solvent systems.
Issue 2: Presence of Side Products after Boc Deprotection
Possible Cause Recommended Solution
t-Butylation of nucleophilic residues.Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) to the deprotection cocktail at a concentration of 2.5-5% (v/v).[1][3]
Trifluoroacetylation of the deprotected amine.This is more likely with prolonged reaction times in TFA. Ensure the reaction is stopped once deprotection is complete. A basic work-up can sometimes reverse this side reaction.
Degradation of acid-sensitive groups on the substrate.Consider using milder deprotection conditions, such as aqueous phosphoric acid or thermal deprotection, if your substrate is highly acid-sensitive.[9]
Issue 3: Low Yield in EDC/NHS Coupling Reaction
Possible Cause Recommended Solution
Hydrolysis of the NHS ester.Perform the activation step in anhydrous DMF or DMSO. Minimize the time the activated linker is in an aqueous buffer before the addition of the amine-containing molecule.[11] Control the pH; lower pH (around 6.0) during activation and storage of the NHS ester can reduce the rate of hydrolysis.
Formation of N-acylurea byproduct.Use NHS or Sulfo-NHS to convert the unstable O-acylisourea intermediate to a more stable NHS ester.[7] Ensure the amine-containing molecule is added promptly after the activation step.
Inefficient activation of the carboxylic acid.Ensure EDC and NHS are of high quality and have been stored properly (desiccated at -20°C).[12] Use a slight excess of EDC and NHS.
Suboptimal pH for the coupling reaction.The reaction of the NHS ester with the primary amine is most efficient at pH 7.2-8.5.[] Use a non-amine-containing buffer such as PBS or borate buffer.[12]

Quantitative Data Summary

The stability of the activated NHS ester is crucial for efficient coupling. The rate of hydrolysis is highly pH-dependent.

Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8 and 25°C

PEG NHS Ester TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Data adapted from Laysan Bio, Inc. The half-life typically triples when the pH is lowered by one unit.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: To the stirred solution, add your chosen scavenger (e.g., triisopropylsilane, 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (3 times) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][9]

Protocol 2: EDC/NHS Coupling of this compound to an Amine-Containing Molecule
  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a solution of your amine-containing molecule in a suitable coupling buffer (e.g., PBS, pH 7.4).

  • Activation of Carboxylic Acid:

    • In a separate vial, add the this compound solution.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the this compound.[11][13]

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated Boc-NH-PEG4-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the linker to the amine-containing molecule should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer such as Tris or by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[7]

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Deprotection cluster_workup Work-up cluster_product Product start_material This compound in DCM add_reagents Add Scavenger (e.g., TIS) Add TFA (20-50%) at 0°C start_material->add_reagents 1 react Stir at RT for 1-2h add_reagents->react 2 concentrate Concentrate in vacuo react->concentrate 3 neutralize Neutralize with NaHCO3 (optional) concentrate->neutralize 4 purify Purification neutralize->purify 5 final_product H2N-PEG4-C3-acid purify->final_product 6

Caption: Experimental workflow for the Boc deprotection of this compound.

EDC_NHS_Coupling_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification cluster_product Product linker This compound in DMF/DMSO reagents Add EDC and NHS (15-30 min at RT) linker->reagents activated_linker Boc-NH-PEG4-C3-NHS ester reagents->activated_linker conjugate React for 2h at RT or overnight at 4°C activated_linker->conjugate amine Amine-containing molecule in PBS (pH 7.4) amine->conjugate quench Quench reaction (e.g., with Tris buffer) conjugate->quench purify Purify conjugate quench->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for EDC/NHS coupling of this compound.

Side_Reactions cluster_boc Boc Deprotection Side Reactions cluster_acid Carboxylic Acid Coupling Side Reactions boc Boc-Protected Amine tbutyl t-Butyl Cation boc->tbutyl Cleavage incomplete Incomplete Deprotection boc->incomplete tfa TFA alkylation t-Butylation of Substrate tbutyl->alkylation acid Carboxylic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea Activation edc EDC nhs_ester NHS Ester o_acylisourea->nhs_ester + NHS n_acylurea N-Acylurea Byproduct o_acylisourea->n_acylurea Rearrangement hydrolysis Hydrolysis nhs_ester->hydrolysis

Caption: Common side reactions associated with this compound.

References

Technical Support Center: Optimizing EDC/NHS Coupling for Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the coupling efficiency of Boc-NH-PEG4-C3-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling process involves two critical steps, each with its own optimal pH range for maximum efficiency. The initial activation of the carboxyl group on this compound by EDC is most effective in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the newly formed NHS-ester with a primary amine is most efficient at a pH ranging from 7.0 to 8.5.[1][2] For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][2]

Q2: Which buffers are recommended for EDC/NHS coupling reactions?

A2: It is crucial to use buffers that will not interfere with the reaction. Buffers containing primary amines (like Tris and glycine) or carboxylates (like acetate) should be avoided as they will compete with the coupling reaction.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[1][2]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for the second step of the reaction.[1][2] Other suitable options include borate buffer or sodium bicarbonate buffer.[1]

Q3: What are the recommended molar ratios of EDC and NHS to this compound?

A3: The ideal molar ratio can vary depending on the specific substrates being coupled. However, a common starting point is to use a molar excess of both EDC and NHS relative to the this compound. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] Another source suggests a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively.[1] Optimization of these ratios is often necessary to achieve the highest possible yield.

Q4: How should I prepare and store EDC and NHS reagents?

A4: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.[1]

  • Storage: Store both EDC and NHS desiccated at -20°C.[1]

  • Handling: Before use, allow the reagent vials to warm to room temperature before opening to prevent condensation from forming.[1]

  • Preparation: Always prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous environments.[1]

Q5: How can I quench the EDC/NHS coupling reaction?

A5: Quenching is an important step to deactivate any remaining reactive NHS-esters. Common quenching reagents include:

  • Hydroxylamine: Can be added to a final concentration of 10-50 mM.[1]

  • Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM.[1]

  • 2-Mercaptoethanol: This can be used to specifically quench the EDC activation reaction.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Coupling Yield Inactive ReagentsEDC and NHS are moisture-sensitive.[1] Ensure you are using fresh reagents and that they have been stored properly in a desiccator at -20°C.[1] Always allow the reagents to warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use.[1]
Inappropriate BufferThe use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates will interfere with the reaction.[1] Use recommended buffers such as MES for the activation step and PBS for the coupling step.[1][2]
Incorrect pHThe activation of the carboxyl group is most efficient at pH 4.5-6.0, while the coupling to the amine is best at pH 7.0-8.5.[1][2] Verify the pH of your reaction buffers.
Hydrolysis of IntermediatesBoth EDC and the NHS-ester are susceptible to hydrolysis.[1] Perform the reaction steps as quickly as possible after reagent preparation.
Precipitation During Reaction Protein/Molecule AggregationThe addition of reagents or a change in pH can sometimes cause proteins or other molecules to aggregate. Ensure your molecule is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.[1]
High EDC ConcentrationIn some instances, a very high concentration of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[1]

Experimental Protocols

General Two-Step EDC/NHS Coupling Protocol for this compound

This protocol outlines a general procedure. Optimal conditions may vary for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC

  • NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO immediately prior to use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add the desired molar excess of EDC and NHS to the solution. A common starting point is a 1:1.5:1.2 molar ratio of the acid to EDC and NHS.[3]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated ester.[3]

  • Coupling to the Amine-Containing Molecule:

    • Adjust the pH of the activated linker solution to 7.2-7.5 using the Coupling Buffer.

    • Immediately add the amine-containing molecule to the reaction mixture. The molar ratio of the linker to the amine-containing molecule should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and consume any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using appropriate methods such as dialysis, size exclusion chromatography, or other chromatographic techniques to remove excess reagents and byproducts.

Visual Guides

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxylic_Acid Boc-NH-PEG4-C3-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + R-NH2 Primary_Amine Primary Amine (R-NH2)

Caption: Mechanism of EDC/NHS Coupling Reaction.

Experimental_Workflow Start Start Prepare_Reagents Prepare Fresh EDC/NHS Solutions Start->Prepare_Reagents Activate_Acid Activate this compound (pH 4.5-6.0, 15-30 min) Prepare_Reagents->Activate_Acid Adjust_pH Adjust pH to 7.2-7.5 Activate_Acid->Adjust_pH Add_Amine Add Amine-Containing Molecule Adjust_pH->Add_Amine Couple Incubate for Coupling (1-2h RT or O/N 4°C) Add_Amine->Couple Quench Quench Reaction Couple->Quench Purify Purify Conjugate Quench->Purify End End Purify->End

Caption: General Experimental Workflow.

Troubleshooting_Flowchart Start Low/No Coupling Yield? Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents Yes Use_Fresh_Reagents Use fresh, properly stored reagents. Check_Reagents->Use_Fresh_Reagents No Check_Buffer Is the buffer free of amines/carboxylates? Check_Reagents->Check_Buffer Yes Success Problem Solved Use_Fresh_Reagents->Success Use_Correct_Buffer Use MES for activation and PBS for coupling. Check_Buffer->Use_Correct_Buffer No Check_pH Is the pH correct for each step? Check_Buffer->Check_pH Yes Use_Correct_Buffer->Success Adjust_pH Adjust pH to 4.5-6.0 for activation and 7.0-8.5 for coupling. Check_pH->Adjust_pH No Consider_Hydrolysis Minimize reaction time. Check_pH->Consider_Hydrolysis Yes Adjust_pH->Success Consider_Hydrolysis->Success

Caption: Troubleshooting Low Coupling Yield.

References

Addressing solubility issues of Boc-NH-PEG4-C3-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG4-C3-acid and similar PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound conjugates?

A1: this compound conjugates are designed with a hydrophilic tetraethylene glycol (PEG4) spacer to enhance aqueous solubility.[1][2][3] They are generally soluble in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4] However, as the molecular weight of the conjugated molecule increases, the solubility in organic solvents may decrease.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: To prevent degradation, it is recommended to store this compound and its conjugates at -5°C or -20°C in a dry environment, avoiding direct sunlight.[1][7][8][9] For long-term storage, maintaining an inert atmosphere is also advisable.[3]

Q3: How do I remove the Boc protecting group?

A3: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions.[1][2] A common method involves using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10][11] Concentrations of 20-50% TFA in DCM are typically effective.[10][11] Another option is using 4M HCl in 1,4-dioxane.[10]

Q4: What are common side reactions during Boc deprotection and how can they be minimized?

A4: A common side reaction during acidic deprotection of the Boc group is the alkylation of electron-rich amino acid residues (like tryptophan and methionine) by the released tert-butyl cation.[12] This can be minimized by using scavengers in the deprotection cocktail. A widely used mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11][12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound conjugates.

Issue 1: Poor Solubility or Precipitation of the Conjugate

Possible Causes:

  • Incorrect Solvent Choice: The conjugate may have limited solubility in the chosen solvent system.

  • Aggregation: The PEGylated conjugate may self-assemble or aggregate, especially at high concentrations.

  • pH Effects: The protonation state of the terminal carboxylic acid can influence solubility in aqueous solutions.

  • Low Temperature: Some conjugates may have reduced solubility at lower temperatures.

Solutions:

  • Solvent Screening: Test the solubility in a variety of solvents. A summary of common solvents for PEGylated compounds is provided in Table 1.

  • Sonication or Gentle Heating: Briefly sonicating or gently warming the solution can help dissolve the conjugate.

  • pH Adjustment: For aqueous solutions, adjusting the pH can improve solubility by altering the charge of the terminal carboxylate.

  • Use of Co-solvents: Adding a small amount of a polar aprotic solvent like DMF or DMSO to an aqueous buffer can enhance solubility.

Table 1: Solvent Guide for PEGylated Conjugates

SolventTypeTypical UseNotes
Dichloromethane (DCM)OrganicDissolving Boc-protected starting materials; Boc deprotection reactionsA common solvent for many organic reactions involving PEG linkers.[10]
Dimethylformamide (DMF)Organic (Polar Aprotic)Dissolving conjugates for subsequent reactions; good for polar moleculesCan be used as a co-solvent to improve solubility in other systems.[3][5]
Dimethyl Sulfoxide (DMSO)Organic (Polar Aprotic)Stock solutions; dissolving a wide range of compoundsHygroscopic; should be stored under dry conditions.[3]
Water / Aqueous BuffersAqueousFinal formulations; biological assaysThe PEG4 spacer is designed to increase solubility in aqueous media.[1][2] pH can be a critical factor.
EthanolOrganic (Polar Protic)General purpose solvent for PEG compounds.PEG is generally soluble in ethanol.[5][6]
Diethyl EtherOrganicUsed to precipitate the deprotected PEG-linker for purification.Often used as an anti-solvent.[10]
Issue 2: Incomplete or Sluggish Reactions (Conjugation or Deprotection)

Possible Causes:

  • Steric Hindrance: The bulky nature of the PEG chain and the molecule it is conjugated to can physically block reactive sites.[10][11]

  • Insufficient Reagent Concentration: The concentration of activating agents (for conjugation) or acid (for deprotection) may be too low.

  • Inadequate Reaction Time or Temperature: Sterically hindered reactions often require longer reaction times or higher temperatures to proceed to completion.[11]

Solutions:

  • Increase Reagent Concentration: For Boc deprotection, consider increasing the TFA concentration from 20% to 50%.[10] For conjugation, ensure the molar ratios of activating agents are optimal.

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time as needed.[10][11]

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions or degradation of sensitive molecules.[11]

  • Alternative Reagents: For Boc deprotection, a stronger acid system like 4M HCl in 1,4-dioxane may be more effective if TFA is insufficient.[10]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[10]

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[10]

  • If the conjugate contains acid-sensitive groups prone to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[10][11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (3 times).[10]

  • The resulting TFA salt of the deprotected amine can be precipitated with cold diethyl ether, washed, and then used directly in the next step or further purified.[10][11]

Protocol 2: General Procedure for Amide Bond Formation
  • Dissolve the this compound in an anhydrous organic solvent such as DMF or DMSO.

  • Add activating agents. A common combination is a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like N-hydroxysuccinimide (NHS) to form an activated NHS ester and improve efficiency.[3]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[3]

  • Add the primary amine-containing molecule to the solution.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, purify the product using appropriate chromatographic techniques.

Visualizations

experimental_workflow start This compound Conjugate dissolve Dissolve in DCM start->dissolve add_tfa Add TFA/Scavengers (e.g., TIS) dissolve->add_tfa react React at 0°C to RT (1-2 hours) add_tfa->react concentrate Concentrate under Reduced Pressure react->concentrate precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate product Deprotected Amine (TFA Salt) precipitate->product

Caption: Workflow for the deprotection of a Boc-protected PEG conjugate.

logical_relationship issue Poor Solubility / Precipitation cause1 Incorrect Solvent issue->cause1 cause2 Aggregation issue->cause2 cause3 pH Effects issue->cause3 solution1 Solvent Screening (See Table 1) cause1->solution1 Address with solution2 Sonication / Gentle Heating cause2->solution2 Address with solution3 pH Adjustment cause3->solution3 Address with

Caption: Troubleshooting logic for addressing solubility issues.

References

Technical Support Center: Preventing Protein Aggregation During Conjugation with Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during conjugation with Boc-NH-PEG4-C3-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a heterobifunctional crosslinker featuring a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1] This structure allows for a two-step conjugation process. First, the carboxylic acid is activated (commonly with EDC and NHS) to react with primary amines (e.g., lysine residues) on the protein surface, forming a stable amide bond.[1][2] Subsequently, the Boc protecting group is removed under acidic conditions to expose a primary amine, which can then be used for further conjugation to another molecule. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3]

Q2: What are the primary causes of protein aggregation during conjugation with this compound?

Protein aggregation during conjugation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Although this compound is designed for sequential conjugation, suboptimal reaction conditions or impurities can potentially lead to the cross-linking of multiple protein molecules, resulting in aggregation.

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[4]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[4] Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.[4]

  • Over-labeling: The addition of too many PEG linker molecules to the protein surface can alter its net charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.

  • Hydrophobicity of the Linker: While PEG is hydrophilic, the overall hydrophobicity of the linker-protein conjugate can sometimes increase, promoting self-association.[5]

  • Chemical Degradation: Stressful conditions during the conjugation process, such as extreme pH or temperature, can cause chemical modifications like deamidation or oxidation, which may induce structural changes and subsequent aggregation.[6]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to detect and characterize protein aggregation:

  • Visual Inspection: The most straightforward method is to check for visible precipitates or turbidity in the reaction mixture.

  • UV-Vis Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of insoluble aggregates.

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Under non-reducing conditions, SDS-PAGE can reveal the presence of higher molecular weight species corresponding to cross-linked protein oligomers.

Troubleshooting Guide

Issue: Observation of Precipitate or Turbidity During Conjugation

This is a common indication of significant protein aggregation. The following troubleshooting workflow can help identify and mitigate the root cause.

TroubleshootingWorkflow cluster_conditions Reaction Condition Optimization cluster_excipients Stabilizing Excipients cluster_protocol Protocol Modification start Protein Aggregation Observed optimize_conditions Optimize Reaction Conditions start->optimize_conditions Initial Step add_excipients Incorporate Stabilizing Excipients optimize_conditions->add_excipients If aggregation persists protein_conc Lower Protein Concentration optimize_conditions->protein_conc molar_ratio Adjust PEG:Protein Molar Ratio optimize_conditions->molar_ratio ph Screen pH Range optimize_conditions->ph temperature Lower Reaction Temperature optimize_conditions->temperature modify_protocol Modify Conjugation Protocol add_excipients->modify_protocol If aggregation persists sugars Add Sugars/Polyols (e.g., Sucrose, Trehalose) add_excipients->sugars amino_acids Add Amino Acids (e.g., Arginine, Glycine) add_excipients->amino_acids surfactants Add Non-ionic Surfactants (e.g., Polysorbate 20) add_excipients->surfactants stepwise_addition Stepwise Addition of Activated PEG modify_protocol->stepwise_addition incubation_time Optimize Incubation Time modify_protocol->incubation_time characterize Characterize Conjugate protein_conc->characterize Successful Mitigation molar_ratio->characterize Successful Mitigation ph->characterize Successful Mitigation temperature->characterize Successful Mitigation sugars->characterize Successful Mitigation amino_acids->characterize Successful Mitigation surfactants->characterize Successful Mitigation stepwise_addition->characterize Successful Mitigation incubation_time->characterize Successful Mitigation

Caption: Troubleshooting workflow for preventing protein aggregation.

Step-by-Step Troubleshooting
  • Optimize Reaction Conditions: It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.[4]

    • Protein Concentration: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[4]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of the activated PEG linker (e.g., 5:1, 10:1, 20:1).[4] Over-labeling can lead to aggregation.

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).[4] The reaction of NHS esters with primary amines is most efficient at a pH of 7-8.[7]

    • Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4] This can slow down the reaction rate and reduce the propensity for aggregation.

  • Incorporate Stabilizing Excipients: If optimizing reaction conditions is not sufficient, the addition of stabilizers to the reaction buffer can help maintain protein stability.

    • Sugars and Polyols: Sucrose or trehalose can act as protein stabilizers through preferential exclusion.

    • Amino Acids: Arginine and glycine are known to suppress non-specific protein-protein interactions.

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 can prevent surface-induced aggregation.

  • Modify the Conjugation Protocol:

    • Stepwise Addition of Activated PEG: Instead of adding the entire volume of the activated PEG linker at once, add it in smaller portions over a period of time with gentle mixing.[4] This prevents localized high concentrations of the reagent.

    • Incubation Time: Optimize the reaction time. While longer incubation at lower temperatures can be beneficial, prolonged reaction times under suboptimal conditions might promote aggregation.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and conditions for preventing protein aggregation.

ParameterRecommended Range/ValueRationale
Reaction Conditions
Protein Concentration0.5 - 5 mg/mL[4]Reduces intermolecular interactions.
PEG:Protein Molar Ratio5:1 to 20:1[4]Balances conjugation efficiency with the risk of over-labeling.
pH7.0 - 8.0[4][7]Optimal for NHS-ester reaction with primary amines while maintaining stability for many proteins.
Temperature4°C to Room Temperature[4]Lower temperatures slow the reaction rate, potentially reducing aggregation.
Stabilizing Excipients
Sucrose/Trehalose5 - 10% (w/v)Increases protein stability through preferential exclusion.
Arginine50 - 100 mMSuppresses non-specific protein-protein interactions.
Glycine50 - 200 mMActs as a stabilizer and can also quench the reaction.
Polysorbate 200.01 - 0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Experimental Protocols

Key Experiment: Two-Step Protein Conjugation with this compound

This protocol outlines a general procedure for conjugating a protein with this compound. It is crucial to optimize these conditions for your specific protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Deprotection solution (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Purification column (e.g., Size Exclusion Chromatography)

Procedure:

Step 1: Activation of this compound

  • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • In a microcentrifuge tube, combine the this compound, EDC, and NHS stock solutions at a molar ratio of 1:1.5:1.2 (linker:EDC:NHS).

  • Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated PEG linker.

Step 2: Conjugation to the Protein

  • Add the desired molar excess of the activated PEG linker solution to the protein solution. It is recommended to add the linker solution dropwise while gently stirring the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the PEGylated protein from excess reagents and byproducts using a desalting column or SEC.

Step 3: Boc Deprotection

  • Lyophilize the purified PEGylated protein.

  • Resuspend the lyophilized protein in the deprotection solution.

  • Incubate on ice for 30-60 minutes.

  • Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

  • Purify the deprotected, amine-functionalized protein conjugate using SEC.

Visualizations

ConjugationReaction protein Protein-NH2 conjugate1 Protein-NH-CO-C3-PEG4-NH-Boc protein->conjugate1 Amide Bond Formation linker Boc-NH-PEG4-C3-COOH activated_linker Boc-NH-PEG4-C3-NHS linker->activated_linker EDC, NHS activated_linker->conjugate1 Amide Bond Formation deprotected_conjugate Protein-NH-CO-C3-PEG4-NH2 conjugate1->deprotected_conjugate TFA (Acidic Deprotection)

Caption: Reaction scheme for protein conjugation with this compound.

References

Stability and storage conditions for Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Boc-NH-PEG4-C3-acid, a common PEG-based PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to keep this compound at -20°C.[1][2] Some suppliers also suggest storage at -5°C.[3][4][5][6] The compound should be stored in a dry place and protected from sunlight.[3][4][5][6] To minimize degradation, particularly from moisture and oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.[1]

Q2: What is the physical appearance of this compound?

This compound is typically a colorless to light yellow viscous liquid or waxy solid at room temperature.[1]

Q3: What is the shelf life of this compound?

Q4: How should I handle this compound upon receipt?

Upon receipt, it is recommended to store the compound at the recommended temperature of -20°C immediately.[1][2] Avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. If you plan to use small quantities at different times, it is best to aliquot the compound into smaller, single-use vials.

Q5: Is this compound sensitive to light?

Yes, it is recommended to protect this compound from light.[3][4][5][6] Exposure to light, especially UV light, can potentially lead to degradation of the PEG linker. Store the compound in an amber vial or a container that is protected from light.

Q6: Is this compound sensitive to moisture?

Yes, this compound is hygroscopic and should be protected from moisture. The carboxylic acid and the Boc-protecting group can be susceptible to hydrolysis in the presence of water, especially at non-neutral pH. Store in a tightly sealed container in a dry environment.

Q7: In which solvents is this compound soluble?

This compound exhibits good solubility in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Its PEGylated nature also provides some degree of aqueous solubility.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or low yield Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light and moisture. 2. Check for Contamination: Analyze a sample of the compound using HPLC or NMR to check for impurities or degradation products. 3. Use a Fresh Aliquot: If degradation is suspected, use a fresh, unopened aliquot of the compound for your next experiment.
Difficulty dissolving the compound The compound is a viscous oil or waxy solid at room temperature.1. Warm Gently: Gently warm the vial to room temperature before opening to make it less viscous. 2. Use Appropriate Solvent: Ensure you are using a suitable solvent like DMSO, DMF, or DCM.[1] Sonication may aid in dissolution.
Unexpected side products in reaction The Boc protecting group may have been prematurely cleaved.1. Avoid Acidic Conditions: The Boc group is labile in acidic conditions.[3][8][9] Ensure that the reaction and purification steps are performed under neutral or basic conditions until the intended deprotection step. 2. Analyze Starting Material: Check the purity of the this compound before use to ensure the Boc group is intact.
Compound appears discolored or has an unusual odor Potential degradation of the compound.1. Do Not Use: Discontinue the use of the suspect batch. 2. Contact Supplier: Contact the supplier's technical support with the lot number and details of the observation. 3. Perform Quality Control: If possible, analyze the material using analytical techniques like HPLC, LC-MS, or NMR to identify any degradation products.

Stability Data

Quantitative stability data for this compound is not extensively published. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table can be used as a template to record in-house stability data.

Storage Condition Solvent Time Point Purity by HPLC (%) Observations
-20°CNeat0 months
6 months
12 months
4°CNeat1 week
1 month
Room TemperatureNeat24 hours
1 week
-20°CDMSO24 hours
1 week
1 month
4°CAqueous Buffer (pH 7.4)1 hour
24 hours

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative area of the main peak.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

This protocol can be used to confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • NMR Spectrometer: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Compare the obtained spectra with the expected chemical shifts and integration values for the structure of this compound. Pay close attention to the signals corresponding to the Boc protecting group (a singlet around 1.4 ppm in ¹H NMR) and the PEG backbone.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C, dry, dark) start->check_storage check_handling Review Handling Procedures (aliquoting, freeze-thaw cycles) start->check_handling qc_analysis Perform QC Analysis (HPLC, NMR) check_storage->qc_analysis check_handling->qc_analysis degraded Compound Degraded qc_analysis->degraded Purity < 95% or Degradation Peaks not_degraded Compound Appears Stable qc_analysis->not_degraded Purity ≥ 95% and No Degradation Peaks use_fresh Use Fresh Aliquot degraded->use_fresh contact_supplier Contact Supplier degraded->contact_supplier troubleshoot_experiment Troubleshoot Other Experimental Parameters not_degraded->troubleshoot_experiment use_fresh->start Re-run Experiment

Caption: Troubleshooting workflow for stability issues.

References

Managing steric hindrance in reactions with Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG4-C3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker featuring a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1] Its structure allows for a two-step conjugation process. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected under acidic conditions for subsequent conjugation.[1][2] This makes it highly valuable in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The PEG4 spacer enhances aqueous solubility and can reduce the immunogenicity of the final conjugate.[1]

Q2: How does the PEG4 linker in this compound help in managing steric hindrance?

A2: The polyethylene glycol (PEG) linker acts as a flexible, hydrophilic spacer that connects two molecules.[3][4] This spacer arm can overcome steric hindrance by providing adequate separation between the conjugated molecules, which is particularly important when linking large biomolecules like antibodies to other moieties.[3] However, it's a balance; while a linker can mitigate steric clash between two large entities, an excessively long PEG chain could potentially wrap around and block the reactive site.[3]

Q3: What is the optimal pH for EDC/NHS coupling with this compound?

A3: The EDC/NHS coupling reaction involves two main steps with different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[5] The subsequent reaction of the NHS-activated ester with primary amines on the target molecule is most efficient at a pH between 7.0 and 8.5.[4][6] For many protein conjugations, a pH of 7.2-7.5 is a good starting point for the coupling step.[5]

Q4: What are common reasons for low conjugation yield with this compound?

A4: Low conjugation yield can stem from several factors:

  • Suboptimal pH: Incorrect pH can lead to inefficient activation or coupling.[6]

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially at higher pH.[6] It's crucial to use freshly prepared activated linker.

  • Steric Hindrance: The target amine on the biomolecule might be in a sterically hindered location, preventing the linker from accessing it.[3]

  • Inactive Reagents: Improper storage or handling of this compound, EDC, or NHS can lead to degradation.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated linker and should be avoided.[6][7]

Q5: How can I remove the Boc protecting group, and what are the potential pitfalls?

A5: The Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][8] A common concentration range is 20-50% TFA in DCM.[1][8] Potential pitfalls include:

  • Incomplete Deprotection: Insufficient acid strength, concentration, or reaction time can lead to incomplete removal of the Boc group.[8]

  • Side Reactions: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate. The use of scavengers can help mitigate this.[9]

  • Acid-Labile Functional Groups: If your molecule contains other acid-sensitive groups, the harsh conditions of Boc deprotection might cleave them.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Suboptimal Reaction pH Optimize the pH for both the activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) steps. Use non-amine containing buffers like MES for activation and PBS for coupling.[5]
Hydrolysis of Activated Linker Prepare the EDC/NHS activated this compound solution immediately before use. Ensure all solvents are anhydrous.
Steric Hindrance at the Conjugation Site Increase the molar excess of the activated linker to drive the reaction. Consider using a linker with a longer PEG chain (e.g., PEG8, PEG12) to provide more distance.[3]
Inactive Reagents Use fresh, high-quality this compound, EDC, and NHS. Store reagents as recommended, typically at -20°C under an inert atmosphere.[1][2]
Competing Amines in Buffer Avoid buffers containing primary amines like Tris or glycine. Use buffers such as PBS, HEPES, or borate.[6][7]
Precipitation or Aggregation of the Conjugate Insufficient PEGylation A low degree of PEGylation may not be enough to shield the parent molecule and prevent aggregation.[11]
High Molar Excess of Linker While a higher molar excess can improve conjugation, it can also lead to over-labeling and changes in protein solubility and isoelectric point. Optimize the molar ratio of linker to your biomolecule.
Solvent Mismatch Ensure the final concentration of organic solvent (e.g., DMSO, DMF) from the linker stock solution is not too high (typically <10% v/v) to maintain protein integrity.[12]
Incomplete Boc Deprotection Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[8]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress using TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[8]
Steric Hindrance The bulky PEG chain might hinder the approach of the acid. In such cases, a longer reaction time may be necessary.[8]
Side Products Observed After Deprotection Alkylation by t-Butyl Cation Add a scavenger like triisopropylsilane (TIS) to the deprotection reaction mixture to trap the tert-butyl cation.[8][9]
Cleavage of Other Acid-Labile Groups If your molecule has other acid-sensitive functionalities, consider using milder deprotection conditions or an alternative protecting group strategy.[10]

Data Presentation

Table 1: Influence of PEG Linker Length on Key Performance Parameters

The following table summarizes general trends observed with increasing PEG linker length in bioconjugation. While specific values will vary depending on the molecules being conjugated, this provides a conceptual framework for linker selection.

Performance ParameterShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12)Rationale & Citations
Hydrophilicity ModerateHighIncreasing PEG length enhances the hydrophilicity of the conjugate.[13]
Blood Clearance FasterSlowerPEGylation significantly prolongs the circulation time of the molecule.[4][13]
Potential for Steric Hindrance (by the linker itself) LowerHigherExcessively long linkers might wrap around and sterically hinder the reaction or binding site.[3][13]
Tumor Uptake (in ADCs) Potentially ImprovedCan be ReducedWhile longer circulation can improve tumor accumulation, very long linkers might sterically hinder binding to the target.[13]
Drug-to-Antibody Ratio (DAR) May be lower if steric hindrance between antibody and drug is an issueCan be higher due to better separation of bulky moleculesThe optimal linker length depends on the specific antibody and payload.

Experimental Protocols

Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[14]

    • Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[14]

  • Activation of this compound:

    • In a separate microfuge tube, add the desired amount of this compound from the stock solution.

    • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[1][14]

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[1][14]

  • Conjugation to the Protein:

    • Add the freshly activated Boc-NH-PEG4-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.[3][12]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][3]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[3] The purified Boc-protected conjugate can be stored or used directly for the deprotection step.

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEGylated protein

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger such as triisopropylsilane (TIS)

  • Saturated sodium bicarbonate solution (for neutralization)

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized or concentrated Boc-protected PEGylated protein in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to a final concentration of 20-50% (v/v).[1][8]

    • (Optional) If your molecule is sensitive to the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[8]

  • Deprotection Reaction:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Workup and Neutralization:

    • Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen) to remove the DCM and excess TFA.[1][8]

    • Co-evaporate with a solvent like toluene (3 times) to help remove residual TFA.[8]

    • For neutralization, dissolve the residue in a suitable buffer and, if necessary, carefully wash with a saturated aqueous solution of sodium bicarbonate.[8]

  • Final Purification:

    • Purify the deprotected PEGylated protein using size exclusion chromatography or dialysis to remove any remaining reagents and byproducts.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection This compound This compound Activated_Linker Boc-NH-PEG4-NHS Ester This compound->Activated_Linker 15-30 min RT EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_Linker Protein Protein Boc_Protected_Conjugate Boc-Protected Protein Conjugate Activated_Linker->Boc_Protected_Conjugate 1-2 hrs RT or overnight 4°C Protein->Boc_Protected_Conjugate Final_Conjugate Final Amine-Reactive Protein Conjugate Boc_Protected_Conjugate->Final_Conjugate 1-2 hrs RT TFA_DCM TFA / DCM TFA_DCM->Final_Conjugate

Caption: Experimental workflow for conjugating this compound to a protein.

steric_hindrance_logic start Low Conjugation Yield? check_steric_hindrance Is the conjugation site sterically hindered? start->check_steric_hindrance Yes other_issues Investigate other causes: pH, reagent stability, buffer composition. start->other_issues No increase_excess Increase molar excess of activated linker. check_steric_hindrance->increase_excess longer_linker Use a linker with a longer PEG chain (e.g., PEG8, PEG12). increase_excess->longer_linker If still low yield

Caption: Troubleshooting logic for low yield due to potential steric hindrance.

References

Navigating pH in Boc-NH-PEG4-C3-acid Conjugations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Boc-NH-PEG4-C3-acid in their conjugation strategies, precise control over reaction conditions is paramount to success. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to address common challenges, with a specific focus on the critical role of pH.

Troubleshooting Guide: Common Issues and Solutions

Difficulties during the conjugation of this compound to amine-containing molecules often trace back to suboptimal pH. This guide provides a systematic approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect pH for Carboxylic Acid Activation: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient at a slightly acidic pH.[1][2][3]Use a buffer with a pH in the range of 4.5-7.2 for the activation step. A common choice is MES buffer at pH 6.0.[2][4]
Incorrect pH for Amine Coupling: The reaction between the NHS-activated PEG acid and the primary amine is most efficient at a neutral to slightly alkaline pH.[1][2][3] At low pH, the amine is protonated and non-nucleophilic.[5][6][7][8]After the initial activation, raise the pH of the reaction mixture to 7.2-8.5 before adding your amine-containing molecule.[1][2][9] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable option.[1][2]
Hydrolysis of NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at high pH, which renders it inactive.[6][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4][9]Perform the amine coupling step promptly after the activation of the PEG acid. Avoid excessively high pH (above 9.0) for prolonged periods.
Use of Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated PEG acid.[7][10]Use non-amine containing buffers such as MES, PBS, HEPES, or borate buffer.[5][10][11]
Inconsistent or Irreproducible Results pH Drift During Reaction: The hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time, especially in large-scale reactions.[5][7][8]Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. For larger scale reactions, it may be beneficial to monitor and adjust the pH.[7][8]
Precipitation of Reagents: this compound or the activated intermediate may have limited solubility in aqueous buffers.The reagent can first be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5][8]
Unintended Deprotection of Boc Group Exposure to Low pH: The Boc (tert-butyloxycarbonyl) protecting group is labile under acidic conditions and can be removed, exposing a primary amine that could lead to unintended side reactions.[12][13][14]While the activation step is performed at a slightly acidic pH, prolonged exposure to very low pH (below 4) should be avoided. The recommended pH range for activation (4.5-7.2) is generally safe for the Boc group for the short duration of the activation step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal two-step pH strategy for conjugating this compound?

A1: A two-step pH strategy is highly recommended. First, activate the carboxylic acid of this compound with EDC and NHS in a buffer at pH 5.0-6.0.[1][3] Following activation, increase the pH to 7.2-8.0 for the reaction with the amine-containing molecule.[1][2]

Q2: Why is a slightly acidic pH required for the activation step with EDC/NHS?

A2: The activation of the carboxylic acid group by EDC is most efficient in a slightly acidic environment (pH 4.5-7.2).[1][2][3] This pH range promotes the formation of the O-acylisourea intermediate, which then reacts with NHS to form the more stable amine-reactive NHS ester.

Q3: What happens if the pH is too high during the amine coupling step?

A3: While a higher pH increases the concentration of the deprotonated, more nucleophilic amine, it also significantly accelerates the hydrolysis of the NHS ester.[6][9] This competing hydrolysis reaction reduces the amount of activated PEG acid available to react with your target molecule, thus lowering the conjugation yield. The optimal pH is a compromise to maximize the amine reaction while minimizing hydrolysis.[6]

Q4: Can I perform the conjugation as a one-pot reaction?

A4: While a one-pot reaction is possible, it is often less efficient than a two-step process. A single pH would be a compromise and may not be optimal for either the activation or the coupling step. A two-step process allows for the optimization of each reaction stage.

Q5: How does the Boc protecting group influence the choice of pH?

A5: The Boc group is stable under the neutral to slightly alkaline conditions used for the amine coupling step. For the activation step, the recommended pH range of 4.5-7.2 is generally not acidic enough to cause significant deprotection, especially given the short reaction time.[12][13] However, it is crucial to avoid highly acidic conditions (pH < 4) to maintain the integrity of the Boc group.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table summarizes the half-life of NHS esters at various pH values.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[9]
8.0Not Specified1 hour[4]
8.6410 minutes[9]

Experimental Protocols

A generalized two-step protocol for the conjugation of this compound to an amine-containing protein:

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF.

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add EDC and NHS to the solution. A common molar ratio is 1:1.5:1.2 (PEG-acid:EDC:NHS).

    • Incubate for 15 minutes at room temperature to form the NHS-activated PEG acid.[1][2]

  • Conjugation to the Amine-Containing Protein:

    • Dissolve the amine-containing protein in the Coupling Buffer.

    • Immediately add the freshly prepared activated Boc-NH-PEG4-NHS ester solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. This will react with and deactivate any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted reagents and byproducts from the conjugated protein using an appropriate method such as dialysis, size-exclusion chromatography (gel filtration), or tangential flow filtration.

Visualizing the Process

Conjugation_Workflow cluster_activation Activation Step (pH 4.5-7.2) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reaction Competing Hydrolysis (pH dependent) PEG_Acid This compound Activated_Ester Boc-NH-PEG4-C3-NHS Ester PEG_Acid->Activated_Ester MES Buffer EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate Boc-NH-PEG-C3-NH-R Activated_Ester->Conjugate Forms Stable Amide Bond Hydrolyzed_PEG Inactive PEG Acid Activated_Ester->Hydrolyzed_PEG Hydrolysis Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate PBS Buffer Water H2O Water->Hydrolyzed_PEG Higher pH accelerates

Caption: Workflow of the two-step EDC/NHS conjugation reaction highlighting the optimal pH ranges and the competing hydrolysis side reaction.

Troubleshooting_Flowchart Start Low Conjugation Yield? Check_Activation_pH Is Activation pH 4.5 - 7.2? Start->Check_Activation_pH Check_Coupling_pH Is Coupling pH 7.2 - 8.5? Check_Activation_pH->Check_Coupling_pH Yes Adjust_Activation_pH Adjust pH to 5.0-6.0 using MES buffer Check_Activation_pH->Adjust_Activation_pH No Check_Buffer_Type Using non-amine buffer (MES, PBS)? Check_Coupling_pH->Check_Buffer_Type Yes Adjust_Coupling_pH Adjust pH to 7.2-8.0 using PBS buffer Check_Coupling_pH->Adjust_Coupling_pH No Check_Hydrolysis Was coupling step performed promptly? Check_Buffer_Type->Check_Hydrolysis Yes Change_Buffer Switch to a non-amine buffer Check_Buffer_Type->Change_Buffer No Minimize_Delay Minimize time between activation and coupling Check_Hydrolysis->Minimize_Delay No Success Yield Improved Check_Hydrolysis->Success Yes Adjust_Activation_pH->Check_Coupling_pH Adjust_Coupling_pH->Check_Buffer_Type Change_Buffer->Check_Hydrolysis Minimize_Delay->Success Failure Still Low Yield (Check other factors: reagent quality, ratios) Success->Failure If problem persists

References

Technical Support Center: Post-Reaction Purification of Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of excess Boc-NH-PEG4-C3-acid following its use in chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during purification?

A1: this compound is a highly polar and water-soluble molecule due to its polyethylene glycol (PEG) spacer.[1] The terminal carboxylic acid makes it acidic, while the Boc-protected amine is non-basic. These properties mean it will have low solubility in many non-polar organic solvents and can be challenging to separate from other polar molecules.

Q2: What are the most common methods for removing excess this compound?

A2: The primary methods for removing excess this compound include:

  • Liquid-Liquid Extraction: Exploiting the high water solubility of the PEG reagent to wash it out of an organic phase containing a less polar product.

  • Flash Chromatography: Utilizing different stationary phases like reversed-phase silica, normal-phase silica with highly polar mobile phases, or specialized phases like amine-bonded silica.[2][3]

  • Precipitation/Crystallization: Inducing the precipitation of either the product or the excess PEG reagent. A notable technique is the complexation of PEG-containing molecules with salts like magnesium chloride to facilitate their removal as a solid.[4][5]

  • Solid-Phase Extraction (SPE): Using cartridges with specific sorbents to selectively retain the PEG reagent or the product.[6]

Q3: My desired product is also very polar. How can I effectively separate it from the excess PEG reagent?

A3: Separating two highly polar compounds can be challenging. Here are a few strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of very polar compounds and can often provide the necessary resolution.[7][8]

  • Ion-Exchange Chromatography: If your product has a different charge state than the acidic this compound, ion-exchange chromatography can be a powerful separation tool.

  • Complexation/Precipitation: If your product does not form a complex with magnesium chloride but the excess PEG reagent does, this can be an effective method for selective removal.[4][5]

Q4: Can I use standard normal-phase silica gel chromatography?

A4: Standard normal-phase chromatography with common solvents like ethyl acetate/hexanes is often ineffective for highly polar compounds like this compound, as they tend to remain at the baseline.[2] However, using more aggressive, polar solvent systems, such as those containing methanol, water, or even ammonia, can make normal-phase chromatography a viable option.[2][9]

Troubleshooting Guides

Issue 1: Excess this compound is not removed by aqueous extraction.
Possible Cause Suggested Solution
Product is also water-soluble. If your product is partitioning into the aqueous layer along with the PEG reagent, simple extraction will not be effective. Consider using a different purification method like chromatography or precipitation.
Insufficient "salting out" effect. The addition of a salt like sodium chloride or potassium carbonate to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer, potentially pushing your product into the organic phase while the highly polar PEG reagent remains in the aqueous layer.[10]
Emulsion formation. The presence of PEG can sometimes lead to the formation of emulsions during extraction. Try adding brine (saturated NaCl solution) to help break the emulsion, or filter the mixture through a pad of celite.
Issue 2: Poor separation during flash chromatography.
Possible Cause Suggested Solution
Inappropriate stationary phase. For highly polar compounds, standard silica gel may not be the best choice. Consider using reversed-phase (C18) silica, where polar compounds elute earlier, or an amine-bonded silica column which can offer different selectivity.[3][11]
Incorrect mobile phase. For normal-phase chromatography, you may need to use a highly polar mobile phase, such as a gradient of methanol in dichloromethane, potentially with a small amount of acetic acid (to keep the carboxylic acid protonated) or ammonia (for basic compounds).[2] For reversed-phase, a gradient of acetonitrile or methanol in water is typically used.
Compound streaking on the column. Streaking can be caused by poor solubility in the mobile phase or strong interactions with the stationary phase. Adding a small amount of a stronger solvent to your sample before loading, or modifying the mobile phase with additives (e.g., acetic acid or triethylamine) can help improve peak shape.

Data Presentation

The choice of purification method will depend on the properties of your desired product. The following table summarizes the applicability of different techniques.

Purification Method Product Polarity Excess Reagent Polarity Advantages Disadvantages
Liquid-Liquid Extraction Low to ModerateHighSimple, fast, and inexpensive for bulk removal.Not effective if the product is also highly polar. Can lead to emulsions.
Normal-Phase Chromatography Moderate to HighHighCan be effective with the right mobile phase.May require highly polar and potentially corrosive mobile phases. Poor peak shape is common for very polar compounds.[2]
Reversed-Phase Chromatography Low to HighHighExcellent for separating compounds based on hydrophobicity. Good for polar compounds that are retained.[12]Can be expensive for large-scale purifications. Some compounds may have poor solubility in aqueous mobile phases.
HILIC HighHighSpecifically designed for the separation of highly polar compounds.[7][8]Columns can be less robust than traditional phases and require careful equilibration.
Precipitation (Complexation) Non-complexingHigh (forms complex)Highly selective and can be very effective for large quantities. Can turn oily PEGs into easy-to-filter solids.[4][5]Not all PEG compounds will form a complex. Requires screening of conditions.

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This protocol is suitable when the desired product has significantly lower water solubility than this compound.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or tert-butyl methyl ether (TBME).[10]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5% sodium bicarbonate solution. This will deprotonate the carboxylic acid of the excess PEG reagent, further increasing its aqueous solubility.

  • Brine Wash: Perform a subsequent wash with brine (saturated NaCl solution) to remove residual water-soluble impurities and help break any emulsions.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the purity of the product by a suitable method (e.g., TLC, LC-MS, or NMR) to ensure complete removal of the PEG reagent.

Protocol 2: Purification by Reversed-Phase Flash Chromatography

This method is useful for separating polar products from the highly polar this compound.

  • Column Selection: Choose a C18 reversed-phase flash column with a suitable capacity for your sample size.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Solvent A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Solvent B: Acetonitrile or methanol (with the same additive as Solvent A).

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as DMSO, DMF, or the initial mobile phase composition.

  • Chromatography:

    • Equilibrate the column with your starting mobile phase composition (e.g., 95% A / 5% B).

    • Load the sample onto the column.

    • Elute with a gradient of increasing Solvent B (e.g., 5% to 100% B over 20 column volumes).

    • Collect fractions and monitor by TLC or LC-MS.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Lyophilization may be necessary if the product is in a highly aqueous solution.

Protocol 3: Removal by Precipitation with Magnesium Chloride

This novel method can be highly effective for removing PEGylated impurities that are difficult to separate by other means.[4][5]

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (CH2Cl2).

  • Complexation: Add anhydrous magnesium chloride (MgCl2) and a small amount of tetrahydrofuran (THF). The optimal ratios will need to be determined empirically, but a starting point is a 1:1 molar ratio of MgCl2 to the estimated amount of excess PEG reagent.

  • Precipitation: Stir the mixture at room temperature. The PEG-MgCl2 complex should precipitate as a solid.

  • Filtration: Filter the mixture to remove the solid PEG-MgCl2 complex.

  • Work-up: Wash the filtrate with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purity Analysis: Assess the purity of the product to confirm the removal of the PEG reagent.

Visualizations

experimental_workflow Experimental Workflow for Removal of Excess this compound start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) start->extraction Product is non-polar chromatography Flash Chromatography (e.g., Reversed-Phase) start->chromatography Product is polar precipitation Precipitation/Complexation (e.g., with MgCl2) start->precipitation Other methods fail product_extraction Pure Product in Organic Phase extraction->product_extraction product_chromatography Pure Product Fractions chromatography->product_chromatography product_precipitation Pure Product in Solution precipitation->product_precipitation end Isolated Pure Product product_extraction->end product_chromatography->end product_precipitation->end

Caption: A decision workflow for selecting a purification method.

troubleshooting_chromatography Troubleshooting Flash Chromatography start Poor Separation cause1 Compounds Co-elute start->cause1 cause2 Compound Streaking start->cause2 cause3 Compound Stuck on Column start->cause3 solution1a Change Stationary Phase (e.g., RP-C18 or Amine) cause1->solution1a solution1b Optimize Mobile Phase Gradient cause1->solution1b solution2a Add Modifier to Mobile Phase (e.g., Acetic Acid) cause2->solution2a solution2b Improve Sample Dissolution cause2->solution2b solution3a Use a Stronger Eluent cause3->solution3a solution3b Consider HILIC cause3->solution3b

Caption: A troubleshooting guide for common flash chromatography issues.

References

Validation & Comparative

Optimizing PROTAC Efficacy: A Comparative Guide to PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in targeted protein degradation. A critical, yet often overlooked, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is not merely a spacer but an active contributor to the PROTAC's overall efficacy, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation.[1]

This guide provides a comparative analysis of PROTACs synthesized with different PEG linker lengths, supported by experimental data, to inform rational PROTAC design and optimization.

The Decisive Role of the PEG Linker

An optimal PEG linker length is crucial for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to an unstable or unproductive ternary complex, where the necessary proximity for efficient ubiquitin transfer is not achieved.[] Therefore, the optimization of linker length is a critical step in the development of potent and selective protein degraders.

Quantitative Comparison of Degradation Efficacy

The degradation efficiency of a PROTAC is primarily quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of the target protein that can be degraded. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear correlation between the number of atoms in the linker and the degradation efficiency.[4]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data adapted from Cyrus et al.[4]

These findings demonstrate that for ERα-targeting PROTACs utilizing a VHL E3 ligase ligand, a 16-atom linker provided the optimal length for both protein degradation and cell growth inhibition in MCF7 breast cancer cells.[4][5]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on PROTACs targeting TBK1, a key regulator of the innate immune response, has also underscored the critical nature of linker optimization. A series of TBK1-targeting PROTACs with varying linker lengths were evaluated for their degradation potency.[6]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data adapted from Arvinas research.[6]

In this study, a 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.[5][6] This highlights that a minimum linker length is often required to facilitate productive ternary complex formation.

Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

The development of PROTACs targeting the epigenetic reader protein BRD4 has led to several well-characterized degraders, including MZ1, ARV-825, and dBET1, which utilize different linkers and E3 ligases.

PROTACE3 Ligase RecruitedLinker CompositionDC50Dmax
MZ1 VHLPEG8 nM (H661 cells)Complete at 100 nM
ARV-825 CRBNPEG<1 nM (Burkitt's Lymphoma cells)>95%
dBET1 CRBNPEG~4 nM (22Rv1 cells)>90%

This data is a compilation from multiple sources and serves as a general comparison.[7][8][9]

While all three are potent BRD4 degraders, the differences in their DC50 values can be attributed to a combination of factors, including the specific E3 ligase recruited, the linker length and composition, and the cell line used. This further emphasizes that the optimal linker is context-dependent.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

Western blotting is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, a relevant cancer cell line for TBK1 or BRD4) in 6-well plates and allow them to adhere overnight.[2]

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (typically 18-24 hours). Include a vehicle-only control (e.g., DMSO).[10]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[2]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).[2]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.[10]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.[2]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-TBK1, or anti-BRD4) overnight at 4°C.[2]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Quantify the band intensities using densitometry software.[11]

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[11]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

Visualizing the Mechanisms

Diagrams generated using Graphviz (DOT language) can help to illustrate the underlying biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Quantification, DC50, Dmax) G->H

Experimental workflow for Western Blot analysis.

ER_Signaling_Pathway Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds & Activates E3_Ligase E3 Ligase ERa->E3_Ligase Nucleus Nucleus ERa->Nucleus Translocates ERE Estrogen Response Element (ERE) ERa->ERE Binds PROTAC_ERa ERα PROTAC PROTAC_ERa->ERa Binds PROTAC_ERa->E3_Ligase Recruits Transcription Gene Transcription (Proliferation, etc.) ERE->Transcription Initiates

Simplified Estrogen Receptor α signaling and PROTAC intervention.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy, with the optimal length being highly dependent on the specific target protein and E3 ligase pair. The experimental data presented for ERα, TBK1, and BRD4-targeting PROTACs unequivocally demonstrates that a systematic approach to linker length optimization is paramount for achieving potent and selective protein degradation. By employing quantitative techniques such as Western blotting, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their therapeutic target of interest. This rational approach to linker design is essential for unlocking the full potential of targeted protein degradation as a transformative therapeutic modality.

References

A Comparative Guide to Heterobifunctional Crosslinkers: Boc-NH-PEG4-C3-acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Heterobifunctional crosslinkers are indispensable tools that enable the covalent joining of two different biomolecules or a biomolecule and a small molecule drug. This guide provides an objective comparison of Boc-NH-PEG4-C3-acid with other commonly used heterobifunctional crosslinkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers possess two distinct reactive groups, allowing for a controlled, sequential conjugation process. This targeted approach minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers that have two identical reactive ends.[1] The choice of a heterobifunctional crosslinker is critical and depends on several factors, including the functional groups available on the molecules to be conjugated, the desired spacer arm length, and the required solubility and stability of the final conjugate.

This compound is a heterobifunctional crosslinker characterized by a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The Boc-protected amine allows for controlled deprotection and subsequent reaction, while the carboxylic acid can be activated to react with primary amines. The PEG4 spacer is a key feature, imparting increased hydrophilicity and biocompatibility to the conjugate, which can improve solubility and reduce immunogenicity.[2]

Comparative Analysis of Key Crosslinkers

To facilitate an informed decision, the following table summarizes the key quantitative and qualitative features of this compound and other popular heterobifunctional crosslinkers.

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-SMCCDBCO-PEG4-NHS ester
Reactive Group 1 Carboxylic Acid (activated to NHS ester)NHS esterSulfo-NHS esterNHS ester
Reactive Toward Primary AminesPrimary AminesPrimary AminesPrimary Amines
Reactive Group 2 Boc-protected AmineMaleimideMaleimideDibenzocyclooctyne (DBCO)
Reactive Toward (after deprotection) Carboxylic acids, NHS esters, etc.Sulfhydryls (Thiols)Sulfhydryls (Thiols)Azides (via copper-free click chemistry)
Spacer Arm Length ~18.1 Å (estimated for PEG4)8.3 Å[3][4][5]8.3 Å[3][6][7][8]17.9 Å[9]
Solubility Good aqueous solubility due to PEG spacerWater-insoluble (requires organic solvent)[3]Water-soluble[3]Good aqueous solubility due to PEG spacer[10][11]
Bond Stability Amide bond (very stable)[12]Amide and Thioether bonds (Thioether can be susceptible to exchange)[13][14]Amide and Thioether bonds (Thioether can be susceptible to exchange)[13][14]Amide and Triazole bonds (Triazole is very stable)[15]
Key Advantages Hydrophilic, biocompatible, controlled deprotection of amineWell-established, stable maleimide due to cyclohexane bridge[16]Water-soluble for reactions in physiological buffers[3]Bioorthogonal "click" chemistry, high specificity, stable linkage[15]
Considerations Requires activation of carboxylic acid and deprotection of Boc groupPotential for maleimide hydrolysis or thioether exchange[13][14]Potential for maleimide hydrolysis or thioether exchange[13][14]Requires azide-modified molecule for conjugation

Experimental Protocols

Detailed methodologies for key bioconjugation experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: Antibody-Drug Conjugation using this compound

This protocol outlines the steps for conjugating a drug molecule to an antibody using this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Drug molecule with a primary amine

  • Anhydrous DMSO or DMF

  • Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF. A molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is a common starting point.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Conjugation to the Antibody:

    • Add the activated Boc-NH-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized (e.g., 5-20 fold molar excess).

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

    • Remove excess, non-reacted crosslinker using a desalting column.

  • Boc Deprotection:

    • Treat the antibody-linker conjugate with the deprotection solution to remove the Boc group and expose the primary amine.

    • Purify the deprotected conjugate using a desalting column equilibrated with an appropriate buffer.

  • Conjugation of the Drug Molecule:

    • Activate the carboxylic acid on an appropriate molecule for reaction with the newly exposed amine on the antibody-linker conjugate, or if the drug has a pre-activated ester, it can be directly reacted.

    • Add the activated drug molecule to the deprotected antibody-linker conjugate.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction by adding the quenching solution.

    • Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).

Protocol 2: Protein-Protein Conjugation using SMCC

This protocol describes the two-step conjugation of two proteins using the SMCC crosslinker.[5][17][18]

Materials:

  • Amine-containing protein (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfhydryl-containing protein (Protein 2) in a suitable buffer

  • SMCC

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Activation of Protein 1 with SMCC:

    • Equilibrate the vial of SMCC to room temperature before opening.[5]

    • Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the SMCC stock solution to the solution of Protein 1.[17]

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[17]

  • Removal of Excess SMCC:

    • Remove non-reacted SMCC from the activated Protein 1 using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[5]

  • Conjugation to Protein 2:

    • If Protein 2 does not have a free sulfhydryl group, it may need to be introduced or reduced from a disulfide bond.

    • Combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Purify the final protein-protein conjugate using an appropriate chromatography method.

Protocol 3: Antibody Labeling via Copper-Free Click Chemistry using DBCO-PEG4-NHS ester

This protocol details the labeling of an antibody with a DBCO moiety followed by conjugation to an azide-containing molecule.[15][19][20]

Materials:

  • Antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-modified molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of Antibody with DBCO-PEG4-NHS ester:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.[19]

    • Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.[20]

    • Incubate for 30-60 minutes at room temperature.[20]

    • Quench the reaction by adding the quenching solution and incubate for 5-15 minutes.[20]

    • Remove excess, non-reacted DBCO-PEG4-NHS ester using a desalting column.

  • Copper-Free Click Reaction:

    • Add the azide-modified molecule to the DBCO-activated antibody. A 2- to 10-fold molar excess of the azide molecule is typically used.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[9]

    • Purify the final antibody conjugate using an appropriate chromatography method to remove the excess azide-modified molecule.

Visualizing the Molecular Architectures and Workflows

To better understand the concepts discussed, the following diagrams illustrate the general structure of heterobifunctional crosslinkers and a typical experimental workflow.

G General Structure of a Heterobifunctional Crosslinker cluster_0 Heterobifunctional Crosslinker Reactive Group 1 Reactive Group 1 Spacer Arm Spacer Arm Reactive Group 1->Spacer Arm Reactive Group 2 Reactive Group 2 Spacer Arm->Reactive Group 2 Molecule A Molecule A Molecule A->Reactive Group 1 Reacts with Molecule B Molecule B Molecule B->Reactive Group 2 Reacts with

Caption: A diagram illustrating the components of a heterobifunctional crosslinker.

G Typical Two-Step Bioconjugation Workflow Start Start Step1 Step 1: Activation React Molecule A with the crosslinker Start->Step1 Purification1 Purification Remove excess crosslinker Step1->Purification1 Step2 Step 2: Conjugation React activated Molecule A with Molecule B Purification1->Step2 Purification2 Final Purification Isolate the conjugate A-B Step2->Purification2 End End Purification2->End

Caption: A flowchart of a typical two-step bioconjugation process.

Conclusion

The selection of a heterobifunctional crosslinker is a critical decision in the design of bioconjugates for research and therapeutic applications. This compound offers the advantages of a hydrophilic PEG spacer and a protected amine for controlled, sequential conjugations. In contrast, traditional crosslinkers like SMCC and its water-soluble variant, Sulfo-SMCC, provide a robust method for linking amines and sulfhydryls, though with considerations for the stability of the thioether bond. For applications requiring high specificity and bond stability, DBCO-based linkers for copper-free click chemistry present an excellent, albeit more specialized, alternative. By carefully considering the properties outlined in this guide and optimizing the provided experimental protocols, researchers can confidently select and utilize the most suitable crosslinker to achieve their bioconjugation goals.

References

The Hydrophilic Advantage: Why PEG Spacers Outshine Alkyl Chains in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While seemingly a simple connector, the choice between a polyethylene glycol (PEG) spacer and a traditional alkyl chain can profoundly impact a PROTAC's efficacy, selectivity, and overall drug-like properties. This guide provides an objective comparison, supported by experimental data, to illuminate the advantages of PEG linkers in the rational design of next-generation protein degraders.

PROTACs are revolutionary heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] They consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] While both PEG and alkyl linkers have been successfully employed, a growing body of evidence highlights the superior physicochemical and biological properties imparted by PEG spacers.

At a Glance: PEG vs. Alkyl Linkers

FeaturePEG SpacerAlkyl ChainRationale & Supporting Data
Solubility Superior Poor to ModerateThe ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving aqueous solubility, a crucial factor for bioavailability.[1][3]
Cell Permeability Favorable (with optimization) Generally Higher (but can lead to off-target effects)While highly hydrophilic long PEG chains can hinder passive diffusion, the flexibility of shorter PEG linkers allows them to adopt conformations that can shield polar surface area, facilitating membrane traversal.[3] In contrast, the hydrophobicity of alkyl chains can improve passive diffusion but may also lead to non-specific membrane interactions and poor solubility.[1][4]
Ternary Complex Formation Often Enhanced Effective, but less tunableThe flexibility and hydrophilicity of PEG linkers can provide the optimal length and spatial orientation to facilitate a productive ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination.[5]
Metabolic Stability GoodGenerally HigherAlkyl chains are typically more metabolically stable.[1] However, the ether backbone of PEG is less prone to oxidative cleavage than alkyl tethers, contributing to metabolic stability.[2]
Synthetic Accessibility Readily AvailableReadily AvailableBoth linker types are synthetically accessible, with a wide range of bifunctional building blocks commercially available.[2]

Quantitative Data: The Impact of Linker Composition

The following tables summarize quantitative data from various studies, illustrating the impact of PEG versus alkyl linkers on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [3]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs [3]

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Visualizing the Process: From Mechanism to Workflow

To better understand the critical role of the linker, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_data Data Analysis Design Linker Selection (PEG vs. Alkyl) Synthesis PROTAC Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (e.g., Binding Affinity) Synthesis->Biochemical_Assays Cell_Treatment Cell Treatment with PROTAC Synthesis->Cell_Treatment Permeability_Assay Permeability Assay (e.g., PAMPA) Synthesis->Permeability_Assay DC50_Dmax Determine DC₅₀ & Dₘₐₓ Biochemical_Assays->DC50_Dmax Western_Blot Western Blot (Protein Degradation) Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTS) Cell_Treatment->Cell_Viability Western_Blot->DC50_Dmax IC50 Determine IC₅₀ Cell_Viability->IC50 Papp Determine Papp Permeability_Assay->Papp Linker_Properties cluster_linker Linker Choice cluster_properties Physicochemical Properties cluster_outcome Biological Outcome PEG PEG Spacer Solubility Solubility PEG->Solubility Increases Permeability Permeability PEG->Permeability Modulates Flexibility Flexibility PEG->Flexibility High Alkyl Alkyl Chain Alkyl->Solubility Decreases Alkyl->Permeability Increases (can be non-specific) Alkyl->Flexibility High Bioavailability Bioavailability Solubility->Bioavailability Permeability->Bioavailability Ternary_Complex Ternary Complex Formation Flexibility->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC₅₀, Dₘₐₓ) Ternary_Complex->Degradation_Efficacy Bioavailability->Degradation_Efficacy

References

Guiding Homogeneity: A Comparative Analysis of ADC Characterization with Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a homogeneous antibody-drug conjugate (ADC) population is a critical determinant of therapeutic efficacy and safety. The choice of linker plays a pivotal role in this endeavor. This guide provides an objective comparison of ADCs synthesized with the monodisperse Boc-NH-PEG4-C3-acid linker against alternatives, supported by experimental data, to inform rational ADC design and characterization.

The heterogeneity of ADCs, particularly in their drug-to-antibody ratio (DAR), can lead to unpredictable pharmacokinetics, efficacy, and toxicity profiles. The use of discrete polyethylene glycol (PEG) linkers, such as this compound, has emerged as a key strategy to produce more homogeneous conjugates. This guide delves into the characterization of ADC homogeneity, comparing the performance of this specific PEGylated linker with other alternatives.

Comparative Analysis of ADC Homogeneity

The primary method for assessing ADC homogeneity is the determination of the drug-to-antibody ratio (DAR) distribution. This is typically achieved through techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS).

Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, ADCs with higher DAR values are more hydrophobic and thus have longer retention times on the HIC column. A more homogeneous ADC will exhibit a narrower distribution of peaks in the HIC chromatogram.

Table 1: Comparison of ADC Homogeneity by Hydrophobic Interaction Chromatography (HIC)

Linker TypeAverage DARDAR Distribution (Relative Peak Area %)Homogeneity
This compound (Representative PEG4 Linker) 3.8DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5%High
Non-PEG Linker (e.g., SMCC) 4.1DAR0: 10%, DAR2: 25%, DAR4: 35%, DAR6: 20%, DAR8: 10%Moderate
Polydisperse PEG Linker 3.9Broad, unresolved peaksLow

Data is representative and compiled from literature sources.

The use of a discrete PEG4 linker, represented by this compound, results in a more defined and narrower DAR distribution compared to a standard non-PEG linker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This is attributed to the hydrophilic nature of the PEG spacer, which can mitigate the increased hydrophobicity of the payload, leading to more consistent conjugation. Polydisperse PEG linkers, due to their variable chain lengths, contribute to a heterogeneous mixture of ADCs that is difficult to characterize and results in poor homogeneity.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the different ADC species, allowing for precise determination of the DAR. Deconvoluted mass spectra of intact or reduced ADCs reveal the distribution of different drug-loaded species.

Table 2: Comparison of ADC Homogeneity by Mass Spectrometry (MS)

Linker TypePredominant Species (by Mass)Average DAR (Calculated)Key Observations
This compound (Representative PEG4 Linker) Antibody + 4 drugs3.8Well-resolved peaks for each DAR species.
Non-PEG Linker (e.g., SMCC) Antibody + 4 drugs4.1Broader peaks, indicating greater heterogeneity.
Long-Chain PEG Linker (e.g., PEG12) Antibody + 4 drugs3.9Sharp peaks, similar to PEG4, demonstrating the benefit of monodispersity.

Data is representative and compiled from literature sources.

Mass spectrometry data corroborates the findings from HIC. ADCs synthesized with the monodisperse PEG4 linker show distinct, well-resolved peaks corresponding to specific DAR values, indicative of a homogeneous product.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of ADC homogeneity.

ADC Synthesis with this compound

Objective: To synthesize an ADC with a target DAR using a this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation

  • Cytotoxic payload with a primary amine for conjugation

  • Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for cysteine conjugation)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Protocol:

  • Antibody Preparation: If targeting cysteine residues, partially reduce the mAb with a controlled amount of TCEP to generate free thiol groups.

  • Linker-Payload Activation:

    • Dissolve this compound, NHS, and EDC in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Incubate for 1 hour at room temperature to activate the carboxylic acid group of the linker.

    • Add the amine-containing payload to the activated linker solution and stir overnight at room temperature to form the linker-payload conjugate.

  • Boc Deprotection: Treat the Boc-protected linker-payload with an acid (e.g., trifluoroacetic acid) to deprotect the terminal amine.

  • Conjugation:

    • Add the deprotected linker-payload to the prepared antibody solution.

    • Incubate for 2-4 hours at room temperature with gentle mixing. The molar ratio of linker-payload to antibody will determine the final DAR.

  • Quenching: Stop the reaction by adding a quenching reagent.

  • Purification: Purify the ADC using SEC to remove unconjugated linker-payload and other impurities.

Hydrophobic Interaction Chromatography (HIC) Analysis

Objective: To determine the DAR distribution of the synthesized ADC.

Materials:

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Protocol:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the purified ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.) to calculate the relative distribution and the average DAR.

Mass Spectrometry (MS) Analysis

Objective: To determine the average DAR and confirm the identity of different ADC species.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase column (for reduced ADC analysis) or Size-Exclusion column (for intact ADC analysis)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (e.g., DTT) for sample preparation (optional)

Protocol:

  • Sample Preparation: For intact mass analysis, dilute the ADC in a suitable buffer. For reduced mass analysis, incubate the ADC with DTT to separate the light and heavy chains.

  • LC Separation: Inject the sample onto the appropriate column and perform a gradient elution.

  • MS Analysis: Acquire mass spectra in the positive ion mode.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species. Calculate the average DAR based on the relative abundance of each species.

Visualizing Workflows and Relationships

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Homogeneity Characterization Antibody_Preparation Antibody Preparation Conjugation Conjugation Antibody_Preparation->Conjugation Linker_Payload_Activation Linker-Payload Activation Linker_Payload_Activation->Conjugation Purification Purification Conjugation->Purification HIC HIC Analysis Purification->HIC MS MS Analysis Purification->MS

Caption: Workflow for ADC Synthesis and Homogeneity Characterization.

Linker_Impact_on_Homogeneity cluster_linker Linker Type cluster_homogeneity Resulting ADC Homogeneity Boc_PEG4_Acid This compound (Monodisperse PEG) High_Homogeneity High Homogeneity (Narrow DAR) Boc_PEG4_Acid->High_Homogeneity Non_PEG Non-PEG Linker Moderate_Homogeneity Moderate Homogeneity (Broader DAR) Non_PEG->Moderate_Homogeneity Polydisperse_PEG Polydisperse PEG Low_Homogeneity Low Homogeneity (Unresolved) Polydisperse_PEG->Low_Homogeneity

Caption: Impact of Linker Type on ADC Homogeneity.

Conclusion

The characterization of ADC homogeneity is a cornerstone of successful ADC development. The use of monodisperse PEG linkers, exemplified by this compound, offers a distinct advantage in producing more homogeneous ADCs with a well-defined DAR distribution. This enhanced homogeneity, as evidenced by comparative HIC and MS data, translates to a more consistent product with predictable in vivo performance. By employing rigorous analytical methodologies and a rational approach to linker selection, researchers can significantly improve the quality and therapeutic potential of their antibody-drug conjugates.

In Vitro Functional Assays for ADCs Synthesized with Boc-NH-PEG4-C3-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of effective Antibody-Drug Conjugates (ADCs) relies on the careful optimization of each component: the antibody, the cytotoxic payload, and the linker that connects them. The linker is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, and the efficiency of payload release. This guide provides a comparative overview of key in vitro functional assays for evaluating ADCs synthesized with Boc-NH-PEG4-C3-acid, a hydrophilic, cleavable linker.

The this compound linker incorporates a tetraethylene glycol (PEG4) spacer, which is designed to enhance aqueous solubility and potentially improve the pharmacokinetic properties of the resulting ADC.[1] As a bifunctional crosslinker, it features a Boc-protected amine for sequential conjugation and a terminal carboxylic acid that can be activated to react with primary amines on the antibody, such as those on lysine residues.[1][] Its cleavable nature is designed to ensure the release of the cytotoxic payload within the target cell.[3][4]

This guide will compare the expected performance of ADCs using this PEGylated linker to other common linker types and provide detailed protocols for essential in vitro assays to characterize their function.

Comparative Analysis of ADC Linkers

The choice of linker chemistry is pivotal for the success of an ADC.[5] Linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms for payload release.[] The this compound linker belongs to the cleavable category.

Linker TypeLinker Example(s)Mechanism of Payload ReleasePotential AdvantagesPotential Disadvantages
PEGylated Cleavable (Acid-Labile) This compound Hydrolysis in the acidic environment of endosomes and lysosomes.[]- Enhanced aqueous solubility- Reduced immunogenicity- Potential for bystander killing effect[7]- Potential for premature drug release in circulation if plasma stability is limited[]
Peptide Cleavable Valine-Citrulline (vc)Cleavage by lysosomal proteases (e.g., Cathepsin B) that are overexpressed in tumor cells.[5]- High plasma stability- Efficient payload release in target cells- Enables potent bystander effect[]- Dependent on tumor protease expression levels
Disulfide Cleavable SPDBReduction in the high-glutathione environment of the cell cytoplasm.[][]- Good plasma stability- Exploits differential redox potential between plasma and cytoplasm- Potential for off-target release in reducing environments
Non-Cleavable SMCCProteolytic degradation of the entire antibody backbone in the lysosome releases the payload still attached to the conjugating amino acid.[5]- High plasma stability, minimizing off-target toxicity- Less susceptible to drug resistance mechanisms involving efflux pumps- No bystander killing effect- Released payload-amino acid adduct must retain cytotoxic activity

Key In Vitro Functional Assays

A suite of in vitro assays is essential to characterize the biological activity, efficacy, and safety of a newly synthesized ADC.[8] These assays evaluate everything from target binding to the ultimate cytotoxic effect on cancer cells.

Target Binding Affinity

This assay quantifies the binding strength of the ADC to its target antigen on the cell surface, which is a prerequisite for its therapeutic action.[9] A high affinity is crucial for targeted delivery.

Experimental Protocol: Flow Cytometry-Based Binding Assay

  • Cell Preparation: Culture target antigen-positive (Ag+) and antigen-negative (Ag-) cells to 80-90% confluency. Harvest and wash the cells with PBS.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in FACS buffer (PBS with 1% BSA).

  • Serial Dilution: Prepare serial dilutions of the ADC and the unconjugated antibody in FACS buffer.

  • Incubation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the serially diluted ADC or antibody to the respective wells.

  • Staining: Incubate the plate on ice for 30-60 minutes, protected from light.

  • Washing: Wash the cells three times with cold FACS buffer by centrifugation.

  • Secondary Antibody: Resuspend the cells in a solution containing a fluorescently-labeled secondary antibody (e.g., FITC-goat anti-human IgG) and incubate on ice for 30 minutes in the dark.

  • Final Wash: Wash the cells again as in step 6.

  • Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data using a flow cytometer.

  • Analysis: The mean fluorescence intensity (MFI) is measured. The EC₅₀ value, the concentration needed for 50% maximal binding, is calculated to determine binding affinity.[8]

Logical Workflow for Binding Affinity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Harvest & Wash Target Cells (Ag+ and Ag-) C Incubate Cells with ADC/Antibody on Ice A->C B Prepare Serial Dilutions of ADC & Bare Antibody B->C D Wash to Remove Unbound ADC C->D E Add Fluorescent Secondary Antibody D->E F Wash to Remove Unbound 2nd Ab E->F G Acquire Data via Flow Cytometry F->G H Calculate Mean Fluorescence Intensity (MFI) G->H I Determine EC50 Value H->I

Caption: Workflow for determining ADC binding affinity via flow cytometry.

ADC Internalization

After binding to the cell surface antigen, the ADC-antigen complex must be internalized for the payload to be released and exert its effect.[10] This assay measures the efficiency of this uptake process.

Experimental Protocol: pH-Indicator Based Flow Cytometry Assay

  • ADC Labeling: Conjugate the ADC with a pH-sensitive dye (e.g., a dye that fluoresces only in the acidic environment of endosomes/lysosomes).

  • Cell Preparation: Prepare target cells (Ag+ and Ag-) as described in the binding assay.

  • Incubation: Treat the cells with the fluorescently-labeled ADC at a fixed concentration (e.g., 10 µg/mL) and incubate at 37°C for various time points (e.g., 0, 2, 6, 24 hours).

  • Surface Signal Quenching: After incubation, wash the cells and add a quenching agent to extinguish the fluorescence of any non-internalized, surface-bound ADC.

  • Data Acquisition: Analyze the cells by flow cytometry to measure the internalized fluorescent signal.

  • Analysis: The increase in fluorescence intensity over time corresponds to the rate and extent of ADC internalization.[9]

Workflow for ADC Internalization Assay

G A Label ADC with pH-Sensitive Dye B Incubate Target Cells with Labeled ADC at 37°C A->B C Collect Samples at Various Time Points B->C D Quench Surface Fluorescence C->D E Analyze via Flow Cytometry D->E F Quantify Internalized Signal (Increase in MFI over time) E->F

Caption: Experimental workflow for measuring ADC internalization.

In Vitro Cytotoxicity

The ultimate goal of an ADC is to kill cancer cells. Cytotoxicity assays measure the potency of the ADC, typically by determining the concentration required to inhibit cell growth by 50% (IC₅₀).[7]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed Ag+ and Ag- cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C.[11]

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and a free payload control. Remove the old medium from the wells and add 100 µL of the diluted compounds.

  • Incubation: Incubate the plates for 72-120 hours at 37°C with 5% CO₂.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the ADC concentration and use a non-linear regression to determine the IC₅₀ value.[13]

Signaling Pathway for ADC-Mediated Cell Death

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Lysosome cluster_nucleus Nucleus / Cytoskeleton A ADC Binds to Target Antigen B Receptor-Mediated Internalization (Endocytosis) A->B C Trafficking to Lysosome B->C D Linker Cleavage (e.g., by low pH) C->D E Free Payload Released into Cytoplasm D->E F Payload Binds Target (e.g., Tubulin, DNA) E->F G Cell Cycle Arrest F->G H Induction of Apoptosis G->H I Cell Death H->I

Caption: Generalized mechanism of action for an ADC.

Bystander Killing Effect

Cleavable linkers, like this compound, can allow the released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[7] This "bystander effect" is important for treating heterogeneous tumors.

Experimental Protocol: Co-Culture Bystander Assay

  • Cell Labeling: Label the Ag- cells with a fluorescent marker (e.g., GFP) to distinguish them from the Ag+ cells.

  • Co-Culture Seeding: Seed a mixed population of Ag+ and fluorescently-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include controls with only Ag+ or only Ag- cells.

  • Incubation: Incubate the plate for 96-144 hours.

  • Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescent Ag- population separately from the Ag+ population.

  • Interpretation: A significant reduction in the viability of the Ag- cells in the co-culture, compared to Ag- cells treated alone, confirms a bystander killing effect.[7]

Workflow for Bystander Killing Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Label Ag- Cells (e.g., with GFP) B Create Co-Culture of Ag+ and Labeled Ag- Cells A->B C Treat Co-Culture with ADC B->C D Incubate for 96-144 hours C->D E Quantify Viability of Labeled Ag- Cells via Imaging/Flow Cytometry D->E F Compare to Controls (Ag- cells alone) E->F

Caption: Workflow for assessing the ADC bystander effect.

By systematically applying these in vitro functional assays, researchers can build a comprehensive profile of an ADC synthesized with the this compound linker. This allows for robust, data-driven comparisons against ADCs built with alternative linker technologies, ultimately guiding the selection of the most promising candidates for further preclinical and clinical development.

References

A Head-to-Head Comparison of Boc and Fmoc Protected PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The strategic use of protecting groups for terminal amine functionalities on these linkers is critical for controlled, stepwise synthesis of complex biomolecular architectures. Among the most prevalent protecting groups are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

This guide provides an objective, data-driven comparison of Boc and Fmoc protected PEG linkers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process. We will delve into their chemical properties, deprotection protocols, and performance characteristics, supported by experimental data and visual workflows.

Core Chemical Differences: Acid vs. Base Lability

The fundamental distinction between Boc and Fmoc protection lies in their cleavage chemistry. The Boc group is acid-labile, requiring strong acidic conditions for its removal, while the Fmoc group is base-labile, cleaved under mild basic conditions.[3] This difference in chemical stability forms the basis of "orthogonal" protection strategies, where one group can be selectively removed without affecting the other, enabling the precise assembly of multifaceted molecules.[4]

Boc (tert-Butyloxycarbonyl) Protection: The Boc group shields a primary or secondary amine. Its deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which act by protonating the carbonyl oxygen and inducing the collapse of the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5] This cation can potentially lead to side reactions, such as the alkylation of sensitive residues, necessitating the use of "scavengers" in the cleavage cocktail.[5]

Diagram 1. Boc-protection and acid-labile deprotection mechanism.

Fmoc (9-fluorenylmethyloxycarbonyl) Protection: The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[][7] The mechanism is a β-elimination reaction initiated by the abstraction of an acidic proton on the fluorenyl ring system, leading to the release of the free amine, carbon dioxide, and a dibenzofulvene-piperidine adduct.[8] The formation of this adduct is advantageous as its strong UV absorbance allows for real-time monitoring of the deprotection reaction.[]

Fmoc_Deprotection cluster_0 Fmoc-Protected PEG Linker cluster_1 Deprotection cluster_2 Products Fmoc_PEG R-PEG-NH-Fmoc Base Piperidine in DMF Fmoc_PEG->Base  Base-Labile Cleavage   Deprotected_PEG_Fmoc R-PEG-NH₂ Base->Deprotected_PEG_Fmoc Byproducts_Fmoc Dibenzofulvene-piperidine adduct Base->Byproducts_Fmoc Experimental_Workflow cluster_workflow General Bioconjugation Workflow Start Design Conjugate Strategy Decision Select Protection Strategy (Orthogonality Check) Start->Decision Boc_Path Synthesize with Boc-PEG-Linker Decision->Boc_Path Acid-stable Base-labile Fmoc_Path Synthesize with Fmoc-PEG-Linker Decision->Fmoc_Path Base-stable Acid-labile Boc_Deprotect Boc Deprotection (TFA, Scavengers) Boc_Path->Boc_Deprotect Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Fmoc_Path->Fmoc_Deprotect Conjugation Conjugate to Biomolecule/Payload Boc_Deprotect->Conjugation Fmoc_Deprotect->Conjugation Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Analysis Characterization (LC-MS, SDS-PAGE) Purification->Analysis End Final Bioconjugate Analysis->End

References

A Comparative Guide to Purity Assessment of Synthesized Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers is paramount in the synthesis of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of analytical methodologies for assessing the purity of synthesized Boc-NH-PEG4-C3-acid, a commonly utilized PEG-based linker. We further compare its purity assessment with relevant alternatives, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate quality control strategies.

Introduction to this compound and Its Alternatives

This compound is a hydrophilic, monodisperse PEG linker featuring a Boc-protected amine and a terminal carboxylic acid. This structure is ideal for covalent conjugation to target proteins and E3 ligase ligands in the stepwise synthesis of PROTACs.[1][2][3] The length and composition of the linker are critical for the efficacy of the resulting PROTAC, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[4]

Common alternatives to this compound include linkers with varying PEG lengths (e.g., Boc-NH-PEG3-C3-acid), different protecting groups (e.g., Fmoc-NH-PEG4-C3-acid), or entirely different backbone structures (e.g., alkyl chains).[4][5][6] The choice of linker can impact the physicochemical properties, solubility, and cell permeability of the final PROTAC molecule.[4]

Comparative Analysis of Purity Assessment Methods

The purity of these linkers is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods.

Data Presentation: Purity Assessment Comparison
Analytical MethodThis compoundAlternative 1: Fmoc-NH-PEG4-C3-acidAlternative 2: Boc-NH-(Alkyl)-C3-acid
Typical Purity (%) >95%>95%>95%
HPLC-UV (210 nm) High response, good for quantificationVery high response due to fluorenyl groupLow response, requires derivatization or alternative detector
NMR (¹H) Clear signals for Boc, PEG, and alkyl chainDistinct aromatic signals from Fmoc groupCharacteristic aliphatic signals
ESI-MS Readily forms [M+H]⁺ and [M+Na]⁺ adductsClear molecular ion peakPredictable fragmentation patterns
Common Impurities Di-PEGylated species, starting materials, de-Boc speciesResidual Fmoc-OH, dibenzylfulvene adductsOligomeric species, starting materials

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the synthesized linker and detect non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the linker in 1 mL of 50:50 Water:Acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify organic impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis:

    • This compound: Expect a characteristic singlet for the Boc group protons around 1.4 ppm and signals for the PEG ethylene glycol units between 3.5 and 3.7 ppm.

    • Fmoc-NH-PEG4-C3-acid: Look for aromatic protons of the Fmoc group between 7.3 and 7.8 ppm.

    • Alkyl chain alternative: Observe distinct multiplets for the methylene groups in the alkyl chain.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized linker and identify potential impurities by their mass-to-charge ratio.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Infusion: Dissolve the sample in methanol or acetonitrile with 0.1% formic acid and infuse directly or via LC-MS.

  • Analysis:

    • This compound (C₁₇H₃₃NO₈, MW: 379.45): Expect to observe ions corresponding to [M+H]⁺ (m/z 380.2), [M+Na]⁺ (m/z 402.2), and potentially fragmentation corresponding to the loss of the Boc group.[1]

    • Fmoc-NH-PEG4-C3-acid (C₂₆H₃₃NO₈, MW: 487.54): Expect a prominent [M+H]⁺ ion at m/z 488.2.[7]

Visualizations

Experimental Workflow for Purity Assessment

G Experimental Workflow for Linker Purity Assessment cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesized_Product Synthesized this compound HPLC HPLC-UV Synthesized_Product->HPLC NMR ¹H NMR Synthesized_Product->NMR MS ESI-MS Synthesized_Product->MS Purity_Quantification Purity (%) & Impurity Profile HPLC->Purity_Quantification Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MW_Verification Molecular Weight Verification MS->MW_Verification Final_Assessment Final Purity Assessment Purity_Quantification->Final_Assessment Structure_Confirmation->Final_Assessment MW_Verification->Final_Assessment

Caption: Workflow for the comprehensive purity assessment of synthesized linkers.

Logical Relationship of Analytical Techniques

G Interrelation of Analytical Techniques for Purity Assessment cluster_techniques Analytical Methods cluster_information Information Obtained Purity Overall Purity HPLC HPLC Quantitative_Purity Quantitative Purity HPLC->Quantitative_Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile NMR NMR Structural_Identity Structural Identity NMR->Structural_Identity MS MS Molecular_Weight Molecular Weight MS->Molecular_Weight Quantitative_Purity->Purity Structural_Identity->Purity Molecular_Weight->Purity Impurity_Profile->Purity

References

Validating the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates with PEG4 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile. For ADCs incorporating polyethylene glycol (PEG) linkers, such as PEG4, accurate and robust DAR validation is essential. The hydrophilic nature of PEG linkers can impact the overall properties of the ADC, presenting unique challenges and considerations for analytical characterization. This guide provides a comprehensive comparison of commonly employed analytical techniques for DAR validation of ADCs with PEG4 linkers, supported by experimental considerations and methodologies.

Comparison of DAR Validation Methodologies

Several analytical techniques are available for determining the DAR of ADCs. The choice of method depends on various factors, including the specific characteristics of the ADC, the desired level of detail, and the developmental stage. The inclusion of a PEG4 linker can influence the behavior of the ADC in different analytical systems.

Method Principle Advantages for PEG4-linked ADCs Disadvantages for PEG4-linked ADCs Typical Throughput Qualitative/Quantitative
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. The addition of drug-linker moieties increases the hydrophobicity of the antibody.- Robust and widely accepted method for cysteine-linked ADCs.[1][2][3][4] - Provides information on the distribution of different drug-loaded species.[2] - Can resolve species with different numbers of drugs, which directly correlates to the DAR.[1]- The hydrophilicity of the PEG4 linker may reduce the resolution between different DAR species compared to more hydrophobic linkers. - High salt concentrations in the mobile phase are generally incompatible with mass spectrometry (MS) for online characterization.[5][6] - May not be suitable for lysine-conjugated ADCs due to the high heterogeneity.MediumQuantitative (average DAR and distribution)
Reversed-Phase Liquid Chromatography (RPLC) Separates molecules based on their hydrophobicity under denaturing conditions. Often coupled with mass spectrometry (MS).- Can provide higher resolution than HIC for less hydrophobic species.[7] - Compatible with MS, allowing for mass confirmation of different species.[8] - Can be used for both cysteine and lysine-linked ADCs (typically after reduction).[9]- Denaturing conditions can lead to the dissociation of non-covalently linked structures, which is a consideration for some ADC formats.[10] - Requires reduction of the ADC to separate light and heavy chains for cysteine-linked ADCs, adding a sample preparation step.[2]Medium to HighQuantitative (average DAR and chain-specific drug distribution)
Native Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact molecules under non-denaturing conditions, often coupled with size-exclusion chromatography (SEC).- Provides direct measurement of the intact ADC mass and the distribution of different DAR species.[11][12][13] - Avoids the potentially harsh conditions of RPLC.[10] - Can provide information on the overall heterogeneity of the ADC.- The heterogeneity of the PEG4 linker itself (if not a discrete PEG) can complicate spectral deconvolution.[10] - May require specialized instrumentation and expertise for optimal results.MediumQuantitative (average DAR and distribution)
UV/Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component.- Simple, rapid, and convenient method.[14][15][][17] - Does not require extensive sample preparation or specialized equipment.[9] - Can be used for both cysteine and lysine-linked ADCs.[9]- Only provides the average DAR and no information on the distribution of drug-loaded species.[14] - Accuracy can be affected by similarities in the extinction coefficients of the antibody and the drug, and by the absorbance of the linker itself.[9][] - Less sensitive and provides less detailed information compared to chromatographic and MS-based methods.[9]HighQuantitative (average DAR only)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible DAR values. The following sections outline generalized protocols for the key analytical techniques.

Hydrophobic Interaction Chromatography (HIC)

HIC is a cornerstone technique for DAR analysis of cysteine-linked ADCs, separating species based on the increased hydrophobicity imparted by the drug-linker.[1][2][4]

Experimental Workflow:

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC-PEG4 Sample Buffer_Exchange Buffer Exchange (if necessary) ADC_Sample->Buffer_Exchange Injection Inject Sample Buffer_Exchange->Injection HIC_Column HIC Column (e.g., Butyl-NPR) Injection->HIC_Column Gradient_Elution Salt Gradient Elution (e.g., Ammonium Sulfate) HIC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation (Weighted Average) Peak_Integration->DAR_Calculation

Caption: HIC workflow for DAR analysis of PEG4-linked ADCs.

Protocol:

  • Sample Preparation:

    • Ensure the ADC-PEG4 sample is in a buffer compatible with the HIC mobile phase. If necessary, perform a buffer exchange into the initial HIC mobile phase buffer without the high salt concentration.

    • The typical sample concentration is 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A HIC column with appropriate hydrophobicity (e.g., TSKgel Butyl-NPR).[3][4]

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, potentially with a small percentage of isopropanol).

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a suitable time (e.g., 20-30 minutes).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the different DAR species in the chromatogram.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)

RPLC-MS provides high-resolution separation and mass identification of ADC fragments, typically after reduction of the interchain disulfide bonds for cysteine-linked ADCs.

Experimental Workflow:

RPLC_MS_Workflow cluster_prep Sample Preparation cluster_lcms RPLC-MS Analysis cluster_data Data Analysis ADC_Sample ADC-PEG4 Sample Reduction Reduction (e.g., DTT) ADC_Sample->Reduction Injection Inject Sample Reduction->Injection RPLC_Column RPLC Column (e.g., PLRP-S) Injection->RPLC_Column Gradient_Elution Organic Solvent Gradient (e.g., Acetonitrile) RPLC_Column->Gradient_Elution MS_Detection Mass Spectrometry Detection Gradient_Elution->MS_Detection Mass_Spectra Mass Spectra MS_Detection->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution DAR_Calculation DAR Calculation (Weighted Average) Deconvolution->DAR_Calculation

Caption: RPLC-MS workflow for DAR analysis of reduced PEG4-linked ADCs.

Protocol:

  • Sample Preparation:

    • Reduce the ADC-PEG4 sample (typically at 1 mg/mL) using a reducing agent like dithiothreitol (DTT) (e.g., 50 mM DTT at 37°C for 30 minutes) to separate the heavy and light chains.[8]

  • Chromatographic and MS Conditions:

    • Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Deconvolute the mass spectra of the light and heavy chain peaks to determine the masses of the unconjugated and drug-conjugated chains.

    • Calculate the relative abundance of each species from the chromatogram.

    • Calculate the weighted average DAR based on the drug load of the light and heavy chains.

Native Mass Spectrometry (Native MS)

Native MS, often coupled with SEC for online buffer exchange, allows for the analysis of the intact ADC in its non-denatured state.

Experimental Workflow:

Native_MS_Workflow cluster_prep Sample Preparation cluster_secms SEC-MS Analysis cluster_data Data Analysis ADC_Sample ADC-PEG4 Sample Deglycosylation Deglycosylation (optional) (e.g., PNGase F) ADC_Sample->Deglycosylation Injection Inject Sample Deglycosylation->Injection SEC_Column SEC Column Injection->SEC_Column Isocratic_Elution Isocratic Elution (e.g., Ammonium Acetate) SEC_Column->Isocratic_Elution Native_MS_Detection Native MS Detection Isocratic_Elution->Native_MS_Detection Mass_Spectra Mass Spectra Native_MS_Detection->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution DAR_Calculation DAR Calculation (Weighted Average) Deconvolution->DAR_Calculation

Caption: Native SEC-MS workflow for DAR analysis of intact PEG4-linked ADCs.

Protocol:

  • Sample Preparation:

    • Optionally, deglycosylate the ADC-PEG4 sample using an enzyme like PNGase F to reduce heterogeneity and simplify the mass spectrum.[10]

    • Ensure the sample is in a volatile buffer compatible with native MS (e.g., ammonium acetate).

  • SEC-MS Conditions:

    • Column: A size-exclusion column suitable for monoclonal antibodies.

    • Mobile Phase: A volatile, non-denaturing buffer such as 50-100 mM ammonium acetate.[13]

    • Flow Rate: A flow rate compatible with the MS instrument.

    • MS Detector: A mass spectrometer capable of detecting high mass-to-charge ratios.

    • Ionization: Native electrospray ionization.

  • Data Analysis:

    • Deconvolute the mass spectrum of the intact ADC to obtain the masses of the different DAR species.

    • Calculate the average DAR and the relative abundance of each species from the deconvoluted spectrum. The results from native MS have been shown to be consistent with those from HIC.[11][13]

UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR based on the absorbance characteristics of the antibody and the cytotoxic drug.[14][15][17]

Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_data Data Analysis ADC_Sample ADC-PEG4 Sample Dilution Dilute Sample ADC_Sample->Dilution Measure_280nm Measure Absorbance at 280 nm Dilution->Measure_280nm Measure_Drug_Lambda_Max Measure Absorbance at Drug λmax Dilution->Measure_Drug_Lambda_Max Beer_Lambert_Law Apply Beer-Lambert Law Measure_280nm->Beer_Lambert_Law Measure_Drug_Lambda_Max->Beer_Lambert_Law DAR_Calculation Calculate Average DAR Beer_Lambert_Law->DAR_Calculation

Caption: UV/Vis spectroscopy workflow for average DAR determination.

Protocol:

  • Determine Extinction Coefficients:

    • Experimentally determine the extinction coefficients (ε) of the unconjugated antibody and the free drug at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).

  • Sample Measurement:

    • Measure the absorbance of the ADC-PEG4 sample at 280 nm (A280) and at λmax_drug (A_drug).

  • Calculate Concentrations:

    • Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A280 = (ε_Ab_at_280 * C_Ab) + (ε_Drug_at_280 * C_Drug)

      • A_drug = (ε_Ab_at_drug_λmax * C_Ab) + (ε_Drug_at_drug_λmax * C_Drug)

  • Calculate Average DAR:

    • Average DAR = C_Drug / C_Ab

Conclusion

The selection of an appropriate analytical method for validating the DAR of ADCs with PEG4 linkers is critical for ensuring product quality and consistency. While HIC remains a robust method for determining the distribution of drug-loaded species, the hydrophilicity of the PEG4 linker may necessitate careful optimization. RPLC-MS offers high resolution and mass confirmation but requires sample reduction for cysteine-linked ADCs. Native MS provides direct analysis of the intact ADC and is increasingly being adopted for its comprehensive characterization capabilities. UV/Vis spectroscopy offers a rapid and simple estimation of the average DAR but lacks the detailed information provided by other techniques. A multi-faceted approach, employing orthogonal methods, is often the most effective strategy for the comprehensive validation of the DAR of PEG4-linked ADCs.

References

The Influence of PEG Linker Composition on the Biological Activity of PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in therapeutic development, enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains are frequently utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] This guide provides a comparative analysis of the biological activity of PROTACs with varying PEG linker compositions, focusing on the well-characterized targets, Bromodomain-containing protein 4 (BRD4) and the oncogenic fusion protein BCR-ABL.

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][3] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to reduced degradation efficiency.[1] The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[4]

Quantitative Comparison of BRD4-Targeting PROTACs

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key regulator of oncogenes such as c-Myc.[5][6] The degradation of BRD4 has shown significant therapeutic potential in various cancers.[6] The following table summarizes representative data on the degradation of BRD4 by PROTACs with different PEG linker lengths.

PROTAC Name/IdentifierTarget LigandE3 Ligase LigandPEG Linker LengthDC50 (nM)Dmax (%)Cell LineReference
ARV-771 JQ1 analogueVHL Ligand4 PEG units< 1> 9022Rv1[4]
Compound A JQ1CRBN Ligand3 PEG units~10~95LNCaP[4]
Compound B JQ1CRBN Ligand5 PEG units~50~80LNCaP[4]
Compound C JQ1CRBN Ligand7 PEG units> 100< 50LNCaP[4]

Note: The data presented is a compilation from various sources to illustrate the general trend. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate and can vary based on experimental conditions.

Quantitative Comparison of BCR-ABL-Targeting PROTACs

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[7][8][9] PROTAC-mediated degradation of BCR-ABL offers a promising strategy to overcome resistance to traditional tyrosine kinase inhibitors.[10][11] The table below presents data on the efficacy of BCR-ABL targeting PROTACs with varying linker compositions.

PROTAC Name/IdentifierTarget LigandE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
SIAIS178 DasatinibVHL LigandPEG-based1.2> 90K562[12]
Compound 7o GZD824CRBN Ligand6-carbon chain< 100~94BaF3-BCR-ABL(T315I)[10][13]
SNIPER(ABL)-39 DasatinibIAP Ligand3 PEG units~10Not ReportedK562[12]
Arg-PEG1-Dasa DasatinibN-end rule E3 Ligase Ligand1 PEG unit0.8598.8K562[14]

Note: The data presented is a compilation from various sources to illustrate the general trend. Linker composition for some compounds is described by the number of atoms or specific chemical structures in the cited literature.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Workflow cluster_cell Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, BCR-ABL) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: General workflow of PROTAC-mediated protein degradation.

BRD4_Signaling Simplified BRD4 Signaling Pathway BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates & Activates Transcription Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified BRD4 signaling pathway in cancer.

BCR_ABL_Signaling Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Activates Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation

Caption: Key signaling pathways activated by BCR-ABL.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[5][15]

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4, K562 for BCR-ABL)

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[2][16][17]

Materials:

  • Cells and culture medium

  • PROTAC of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[18][19][20]

Materials:

  • Cells expressing the target protein and E3 ligase

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN)

  • Control IgG antibody

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target).

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase or a control IgG overnight. Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the bound proteins.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase to confirm their co-precipitation.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG4-C3-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Boc-NH-PEG4-C3-acid as a combustible chemical waste. Store in a designated, sealed container and dispose of through a licensed chemical waste management service. Avoid mixing with strong oxidizers.

This document provides detailed guidance on the proper disposal procedures for this compound, a common reagent in pharmaceutical and scientific research. Adherence to these protocols is essential for maintaining laboratory safety and ensuring environmental compliance.

Chemical and Safety Data Overview

Property Value Source
Chemical Name 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acidSigma-Aldrich
Synonyms Boc-NH-PEG4-CH2COOHSigma-Aldrich
CAS Number 876345-13-0Sigma-Aldrich
Molecular Formula C15H29NO8Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Storage Class 10 - Combustible liquidsSigma-Aldrich[2]
Storage Temperature −20°CSigma-Aldrich

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following standard laboratory PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Use common chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A standard laboratory coat should be worn.

Disposal Workflow

The following workflow outlines the step-by-step process for the safe disposal of this compound.

DisposalWorkflow cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste B Select Waste Container A->B  Ensure chemical  compatibility C Transfer Waste B->C D Seal & Label Container C->D  Use a funnel  if necessary E Store in Designated Area D->E  Away from heat  and oxidizers F Arrange for Pickup E->F  Contact licensed  waste service G Complete Documentation F->G

Caption: Workflow for the proper disposal of this compound.

Detailed Disposal Procedures

Step 1: Waste Identification and Segregation

  • Pure, unused this compound and materials heavily contaminated with it should be treated as chemical waste.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, avoid contact with strong oxidizing agents.[1]

Step 2: Waste Collection

  • Collect waste this compound in a designated, chemically compatible, and sealable container.

  • For spills, absorb the material with an inert substance like vermiculite, dry sand, or earth before placing it into the chemical waste container.[1] Ensure adequate ventilation during spill cleanup.[1]

Step 3: Labeling and Storage

  • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's waste management program.

  • Store the sealed container in a cool, dry, and well-ventilated area designated for chemical waste.

  • Keep the container away from sources of heat and ignition, as the substance is combustible.

Step 4: Final Disposal

  • Arrange for the collection of the waste by a licensed chemical waste management company.

  • Follow all local, state, and federal regulations for the disposal of combustible chemical waste.

  • Complete all necessary waste disposal documentation as required by your institution and the waste management service.

Emergency Procedures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

In all cases of significant exposure, seek immediate medical attention. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

References

Personal protective equipment for handling Boc-NH-PEG4-C3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-NH-PEG4-C3-acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. While some sources indicate that similar compounds are not classified as hazardous, the toxicological properties of this specific reagent have not been exhaustively investigated.[1] Therefore, a cautious and comprehensive approach to safety is essential.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of wear or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills and contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational and Disposal Plans

Adherence to the following procedural steps is critical for maintaining a safe laboratory environment when working with this compound.

Pre-Handling Checklist
  • Verify Accessibility of Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Prepare a designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.

Safe Handling Procedures
  • Transfer with Care: When transferring the liquid, do so carefully to avoid splashing or generating aerosols.

  • Maintain Container Integrity: Keep the container tightly sealed when not in use to prevent the release of any potential vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, follow the first aid measures outlined below.

  • Post-Handling Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE. Wash hands and any exposed skin thoroughly with soap and water.

First Aid Measures
  • In case of skin contact: Wash off with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[3][4]

  • Container Management: Use containers that are compatible with organic acids and PEGylated compounds. Ensure containers are clearly labeled with the contents.

  • Disposal Method: While polyethylene glycol is biodegradable, it is recommended to dispose of chemical waste through a licensed contractor to ensure compliance with local and national regulations.[4][5] Do not dispose of this compound down the drain.[5]

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with the compound should be disposed of as chemical waste in a designated, labeled container.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Transfer Compound prep_workspace->handle_transfer handle_use Perform Experiment handle_transfer->handle_use cleanup_decontaminate Decontaminate Workspace handle_use->cleanup_decontaminate cleanup_dispose_waste Segregate and Store Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG4-C3-acid
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG4-C3-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。